molecular formula C25H25F3N4O6 B1670213 Delamanid CAS No. 681492-22-8

Delamanid

Cat. No.: B1670213
CAS No.: 681492-22-8
M. Wt: 534.5 g/mol
InChI Key: XDAOLTSRNUSPPH-XMMPIXPASA-N
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Description

Delamanid (also known as OPC-67683) is a nitro-dihydro-imidazooxazole derivative and a key anti-tuberculosis agent for researching multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . As a prodrug, this compound requires activation via the mycobacterial F420 coenzyme system, specifically by the deazaflavin-dependent nitroreductase (Ddn) enzyme . Its primary mechanism of action involves the inhibition of mycolic acid biosynthesis, specifically blocking the production of methoxy-mycolic and keto-mycolic acids, which are essential components of the bacterial cell wall . This targeted action disrupts cell wall integrity, leading to bacterial death, and demonstrates no cross-resistance with other major anti-tuberculosis drugs, making it a valuable tool for combination therapy studies . In research settings, this compound has shown potent in vitro and in vivo activity against both drug-susceptible and drug-resistant TB strains . It is characterized by a very low minimum inhibitory concentration (MIC) and exhibits bactericidal activity against both replicating and non-replicating bacilli . Clinical trials and observational studies have investigated its use as part of optimized background regimens (OBR), where it contributed to improved treatment outcomes and sputum culture conversion rates in MDR-TB cases . From a research pharmacokinetics perspective, this compound has high plasma protein binding (≥99.5%) and a long half-life of approximately 30-38 hours, reaching steady-state concentration after 10-14 days . Its oral bioavailability is significantly enhanced when administered with food . Researchers should note that the most frequently observed adverse effect in clinical settings is QTc interval prolongation, warranting careful monitoring in study designs, especially when used in combination with other drugs known to prolong the QT interval . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAOLTSRNUSPPH-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218326
Record name Delamanid
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Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

681492-22-8
Record name Delamanid
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Record name Delamanid [USAN:INN:JAN]
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Record name Delamanid
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Record name Delamanid
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Record name DELAMANID
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Foundational & Exploratory

Delamanid: A Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Delamanid (formerly OPC-67683) is a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). This bicyclic nitroimidazole derivative acts as a prodrug, requiring activation within the mycobacterial cell to exert its potent bactericidal effects. Its unique mechanism of action, targeting the synthesis of essential mycolic acids, offers a valuable tool in the fight against drug-resistant strains. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

The Molecular Mechanism of this compound Action

This compound's bactericidal activity is contingent on its activation by a specific enzyme within Mycobacterium tuberculosis (Mtb). The core of its mechanism revolves around the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.

Activation by the F420-Dependent Nitroreductase Ddn

This compound is a prodrug that is activated by the deazaflavin (F420)-dependent nitroreductase enzyme, Ddn (also known as Rv3547). This enzyme reduces the nitro group of this compound, a process that is dependent on the reduced form of the F420 coenzyme (F420H2). This reduction leads to the formation of a reactive nitrogen species, specifically a des-nitro metabolite. It is this activated form of the drug that is responsible for its antimycobacterial effects.

cluster_activation This compound Activation Pathway This compound This compound (Prodrug) Ddn Ddn (Rv3547) F420-Dependent Nitroreductase This compound->Ddn F420 F420 (Oxidized Coenzyme) Ddn->F420 Activated_this compound Reactive Nitrogen Species (Des-nitro metabolite) Ddn->Activated_this compound F420H2 F420H2 (Reduced Coenzyme) F420H2->Ddn

Figure 1: Activation of this compound by the Ddn enzyme.

Inhibition of Mycolic Acid Synthesis

The primary target of activated this compound is the synthesis of mycolic acids, the long-chain fatty acids that are a hallmark of the mycobacterial cell envelope. Specifically, this compound inhibits the production of both methoxy- and keto-mycolic acids. This inhibition is thought to occur through the generation of reactive nitrogen species, including nitric oxide (NO), which can damage key enzymes involved in mycolic acid biosynthesis. The precise enzymatic target of the activated this compound metabolite is still under investigation, but its downstream effects on mycolic acid profiles are well-documented.

cluster_inhibition Inhibition of Mycolic Acid Synthesis Activated_this compound Activated this compound Unknown_Target Putative Target Enzyme(s) in Mycolic Acid Pathway Activated_this compound->Unknown_Target Inhibits Methoxy_Mycolic_Acid Methoxy-Mycolic Acid Unknown_Target->Methoxy_Mycolic_Acid Keto_Mycolic_Acid Keto-Mycolic Acid Unknown_Target->Keto_Mycolic_Acid Mycolic_Acid_Precursors Mycolic Acid Precursors Mycolic_Acid_Precursors->Methoxy_Mycolic_Acid Mycolic_Acid_Precursors->Keto_Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Methoxy_Mycolic_Acid->Cell_Wall Keto_Mycolic_Acid->Cell_Wall

Figure 2: Downstream effects of activated this compound on mycolic acid synthesis.

Quantitative Data on this compound's Efficacy

The potency of this compound has been quantified through various in vitro studies. The following tables summarize key data points related to its activity against M. tuberculosis.

Table 1: In Vitro Activity of this compound against M. tuberculosis

ParameterValueReference Strain(s)
MIC Range0.006 - 0.024 µg/mLDrug-susceptible Mtb
MIC Range0.004 - 0.024 µg/mLDrug-resistant Mtb
MIC500.012 µg/mLClinical isolates
MIC900.024 µg/mLClinical isolates

Table 2: Impact of this compound on Mycolic Acid Synthesis

Mycolic Acid TypeInhibition (%)ConcentrationIncubation Time
Methoxy-mycolic acid> 90%0.1 µg/mL24 hours
Keto-mycolic acid> 90%0.1 µg/mL24 hours

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis is typically determined using the broth microdilution method.

cluster_mic MIC Determination Workflow Start Prepare serial dilutions of this compound in 7H9 broth Inoculate Inoculate with Mtb suspension (e.g., H37Rv) Start->Inoculate Incubate Incubate at 37°C for 7-14 days Inoculate->Incubate Read Assess bacterial growth (e.g., visually or using Resazurin) Incubate->Read Determine MIC is the lowest concentration with no visible growth Read->Determine

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of this compound are prepared in 96-well microtiter plates containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C in a humidified incubator for 7 to 14 days.

  • Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator such as Resazurin. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Mycolic Acid Analysis by Thin-Layer Chromatography (TLC)

The effect of this compound on mycolic acid synthesis is analyzed by radiolabeling fatty acids and separating the mycolic acid methyl esters (MAMEs) by TLC.

Protocol:

  • Metabolic Labeling: M. tuberculosis cultures are treated with varying concentrations of this compound and incubated with 14C-labeled acetic acid for several hours.

  • Lipid Extraction: The mycobacterial cells are harvested, and total lipids are extracted using a mixture of chloroform and methanol.

  • Saponification and Esterification: The extracted lipids are saponified, and the resulting mycolic acids are esterified to form MAMEs.

  • TLC Analysis: The MAMEs are spotted onto a TLC plate and developed using a suitable solvent system to separate the different classes of mycolic acids (alpha-, methoxy-, and keto-mycolic acids).

  • Visualization: The radiolabeled MAMEs are visualized by autoradiography. The intensity of the spots corresponding to methoxy- and keto-mycolic acids is quantified to determine the extent of inhibition.

F420-Dependent Nitroreductase (Ddn) Assay

The activity of the Ddn enzyme can be measured spectrophotometrically by monitoring the reduction of a substrate in the presence of F420H2.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant Ddn enzyme is purified. The reduced F420 coenzyme (F420H2) is prepared by enzymatic reduction of F420.

  • Reaction Mixture: A reaction mixture is prepared containing buffer, Ddn enzyme, F420H2, and this compound.

  • Spectrophotometric Monitoring: The reaction is initiated, and the rate of F420H2 oxidation is monitored by the decrease in absorbance at 420 nm.

  • Data Analysis: The enzyme activity is calculated from the rate of absorbance change.

Mechanisms of Resistance

Resistance to this compound is primarily associated with mutations in genes involved in the F420 metabolic pathway. Mutations in the ddn gene, which encodes the activating enzyme, are a common cause of resistance. Additionally, mutations in other genes involved in the biosynthesis and regeneration of the F420 coenzyme, such as fbiA, fbiB, fbiC, and fgd1, can also lead to this compound resistance by reducing the intracellular pool of F420H2 available for drug activation.

Conclusion

This compound's unique mechanism of action, involving prodrug activation and subsequent inhibition of mycolic acid synthesis, makes it a vital tool in the management of MDR-TB. A thorough understanding of its molecular targets, activation pathways, and potential resistance mechanisms is crucial for its effective clinical use and for the development of next-generation antitubercular agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to combat the global threat of tuberculosis.

The Genesis of a Novel Antitubercular Agent: A Technical History of Delamanid (OPC-67683)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Drug Development Professionals

Abstract

Delamanid (formerly OPC-67683), marketed as Deltyba®, represents a significant advancement in the fight against multidrug-resistant tuberculosis (MDR-TB). As a first-in-class agent from the nitro-dihydro-imidazooxazole class, its unique mechanism of action and favorable safety profile have made it a crucial component of modern MDR-TB treatment regimens. This technical guide provides a comprehensive history of this compound's journey from initial discovery and lead optimization to its rigorous preclinical and clinical development. It details the key experimental data that defined its efficacy and safety, outlines the protocols for pivotal assays, and illustrates the core scientific principles underpinning its development. This document serves as a technical resource for researchers, scientists, and professionals engaged in antimicrobial drug discovery and development.

Discovery and Lead Optimization

The development of this compound was born out of a dedicated program at Otsuka Pharmaceutical initiated in the early 1990s to discover new anti-TB agents with novel mechanisms of action.[1] The search focused on compounds capable of inhibiting the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[2][3]

Initial exploration of the nitroimidazole class identified promising candidates. An early lead compound, CGI-17341, a bicyclic 5-nitroimidazooxazole, showed potent in vitro and in vivo activity against Mycobacterium tuberculosis (Mtb), including MDR strains.[4] However, development of this compound was halted due to concerns over mutagenicity, a common issue with nitro-aromatic compounds.[2][4]

This setback spurred an intensive lead optimization campaign to dissociate the desired antimycobacterial activity from the mutagenic properties. The research culminated in the identification of OPC-67683, a 2-nitro-dihydro-imidazooxazole derivative.[2][4] This new compound retained the potent bactericidal activity of its predecessors but was found to be free of mutagenicity.[2] OPC-67683, later named this compound, demonstrated exceptionally low minimum inhibitory concentrations (MICs) and high efficacy in animal models, positioning it as a promising clinical candidate.[2]

cluster_0 Discovery & Lead Optimization cluster_1 Development Screening of Nitroimidazole Class Screening of Nitroimidazole Class Identification of CGI-17341 Identification of CGI-17341 Screening of Nitroimidazole Class->Identification of CGI-17341 Initial Hit Mutagenicity Concerns Mutagenicity Concerns Identification of CGI-17341->Mutagenicity Concerns Lead Optimization Lead Optimization Mutagenicity Concerns->Lead Optimization Dissociate Activity from Mutagenicity Synthesis of OPC-67683\n(this compound) Synthesis of OPC-67683 (this compound) Lead Optimization->Synthesis of OPC-67683\n(this compound) Non-mutagenic Derivative Preclinical Development Preclinical Development Synthesis of OPC-67683\n(this compound)->Preclinical Development Clinical Trials (Phase I-III) Clinical Trials (Phase I-III) Preclinical Development->Clinical Trials (Phase I-III) Regulatory Approval Regulatory Approval Clinical Trials (Phase I-III)->Regulatory Approval

Caption: this compound Discovery and Development Workflow.

Mechanism of Action

This compound is a prodrug that requires bioactivation within the mycobacterial cell to exert its bactericidal effect.[5][6][7] This activation is a key feature that provides selectivity and minimizes host toxicity.

The activation cascade is dependent on a unique metabolic pathway present in mycobacteria but not in mammals: the deazaflavin (F420)-dependent nitroreductase (Ddn) system.[8][9] The process begins when the reduced form of coenzyme F420 (F420H2) provides electrons to the Ddn enzyme (encoded by the gene Rv3547).[8][10] Ddn then reduces the nitro group of this compound. This bioactivation generates reactive nitrogen species, including nitric oxide (NO), and a critical des-nitro intermediate metabolite.[8][9][11]

This reactive intermediate is the ultimate inhibitor of mycolic acid synthesis.[5] It specifically blocks the production of two essential components of the Mtb cell wall: methoxy-mycolic acid and keto-mycolic acid.[5][11][12] By disrupting the synthesis of these mycolic acids, this compound compromises the integrity of the cell wall, leading to bacterial lysis and death.[11] Resistance to this compound is primarily associated with mutations in the genes responsible for the F420 biosynthetic pathway (ddn, fbiA, fbiB, fbiC) which prevent the drug's activation.[8]

cluster_0 Mycobacterial Cell This compound (Prodrug) This compound (Prodrug) Reactive Metabolite Reactive Nitrogen Species + Des-nitro Intermediate This compound (Prodrug)->Reactive Metabolite Reduction Ddn_inactive Ddn (Inactive) Ddn_active Ddn (Active) Ddn_inactive->Ddn_active Activation F420 Coenzyme F420 (Oxidized) F420H2 Coenzyme F420H2 (Reduced) F420H2->Ddn_inactive Provides e- Ddn_active->F420 Regenerates Ddn_active->Reactive Metabolite Mycolic Acid Synthesis Methoxy- & Keto- Mycolic Acid Synthesis Reactive Metabolite->Mycolic Acid Synthesis Inhibition Cell Wall Integrity Cell Wall Integrity Disrupted Mycolic Acid Synthesis->Cell Wall Integrity Cell Death Bacterial Cell Death Cell Wall Integrity->Cell Death Start Start Prepare Mtb Culture 1. Grow Mtb on solid media (e.g., Middlebrook 7H10) Start->Prepare Mtb Culture Prepare Inoculum 2. Create a bacterial suspension in saline with glass beads Prepare Mtb Culture->Prepare Inoculum Standardize Inoculum 3. Adjust suspension to 0.5 McFarland standard Prepare Inoculum->Standardize Inoculum Dilute Inoculum 4. Dilute standardized suspension to achieve ~1x10^5 CFU/mL Standardize Inoculum->Dilute Inoculum Inoculate Plate 7. Inoculate each well with 100µL of the diluted Mtb suspension Dilute Inoculum->Inoculate Plate Prepare Plate 5. Dispense 100µL of Middlebrook 7H9 broth into a 96-well microtiter plate Add Drug 6. Add serial dilutions of this compound to wells Prepare Plate->Add Drug Add Drug->Inoculate Plate Incubate 8. Seal and incubate plate at 37°C for 14-21 days Inoculate Plate->Incubate Read MIC 9. Read MIC as the lowest drug concentration with no visible growth Incubate->Read MIC End End Read MIC->End

References

An In-depth Technical Guide to the Chemical Synthesis of Delamanid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a concise and protection-group-free chemical synthesis pathway for Delamanid, a critical drug in the treatment of multidrug-resistant tuberculosis. The synthesis is based on the work of Sharma et al. (2020), which offers a significant improvement over earlier, more lengthy routes.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Overview of the Synthetic Strategy

The synthesis of this compound, with the chemical name (R)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole, is achieved through a sequential, multi-step process.[2][3][4] The key features of this pathway are the avoidance of protecting groups and the use of readily available starting materials, which contributes to an efficient overall process.[1][5] The synthesis involves the sequential construction of key intermediates, culminating in the formation of the this compound molecule. The overall yield for this synthetic route is reported to be 27%.[1][5][6]

Experimental Protocols

The following sections provide a detailed description of the experimental procedures for each major step in the synthesis of this compound.

Step 1: Synthesis of 1-iodo-4-((2-methylallyl)oxy)benzene (Compound 3)

This initial step involves the allylation of 4-iodophenol.

  • Reaction: 4-iodophenol is reacted with 3-chloro-2-methyl-1-propene in the presence of potassium carbonate in dimethylformamide (DMF).

  • Procedure: To a solution of 4-iodophenol (100 mmol) in DMF, potassium carbonate (200.0 mmol) and 3-chloro-2-methyl-1-propene (200.0 mmol) are added. The reaction mixture is stirred at 60 °C.

  • Purification: The product is purified using column chromatography.

Step 2: Synthesis of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol (Compound 5)

This step involves a copper-catalyzed C-N bond formation.

  • Reaction: 1-iodo-4-((2-methylallyl)oxy)benzene is coupled with 4-hydroxypiperidine using a copper iodide and L-proline catalyst system in DMF.

  • Procedure: A mixture of 1-iodo-4-((2-methylallyl)oxy)benzene, 4-hydroxypiperidine, copper iodide (CuI), and L-proline in DMF is heated.

  • Purification: The resulting intermediate is purified by column chromatography.

Step 3: Synthesis of 1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine (Compound 8)

This step is a Mitsunobu reaction to form an ether linkage.

  • Reaction: The hydroxyl group of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol is reacted with 4-(trifluoromethoxy)phenol in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).

  • Procedure: To a solution of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol and 4-(trifluoromethoxy)phenol in THF, PPh3 and DEAD are added, and the reaction is stirred at room temperature for 24 hours.

  • Purification: The product is purified via column chromatography.

Step 4: Synthesis of (R)-2-methyl-1-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)propane-1,2-diol (Compound 9)

This step is a Sharpless asymmetric dihydroxylation to introduce chirality.

  • Reaction: The alkene in compound 8 is dihydroxylated using AD-mix-β in a mixture of tert-butanol and water.

  • Procedure: Compound 8 is dissolved in a 1:1 mixture of tert-butanol and water, and AD-mix-β is added. The reaction is stirred at 0 °C for 6 hours.

  • Purification: The diol is purified by column chromatography.

Step 5: Synthesis of (R)-2-methyl-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane (Compound 11)

This step involves the formation of a chiral epoxide.

  • Reaction: The diol (Compound 9) is first mesylated and then treated with a base (DBU) to form the epoxide.

  • Procedure: The diol is reacted with mesyl chloride and triethylamine in dichloromethane (DCM) at 0 °C to room temperature. The resulting mesylate is then treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature for 2 hours.

  • Purification: The epoxide is purified by column chromatography.

Step 6: Synthesis of this compound (Compound II)

The final steps involve the coupling of the chiral epoxide with 2-bromo-4-nitroimidazole and subsequent cyclization.

  • Reaction: The epoxide (Compound 11) is reacted with 2-bromo-4-nitroimidazole in the presence of diisopropylethylamine (DIPEA), followed by cyclization with cesium carbonate in DMF.

  • Procedure: A mixture of the epoxide and 2-bromo-4-nitroimidazole is heated in DIPEA at 115 °C. The resulting intermediate is then treated with cesium carbonate in DMF at 50 °C for 2 hours to yield this compound.

  • Purification: The final product is purified by column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound Intermediates.

StepStarting Material(s)Key Reagents and SolventsTemperature (°C)Time (h)ProductYield (%)
14-iodophenol, 3-chloro-2-methyl-1-propeneK₂CO₃, DMF60-1-iodo-4-((2-methylallyl)oxy)benzene97
21-iodo-4-((2-methylallyl)oxy)benzene, 4-hydroxypiperidineCuI, L-Proline, DMF-10-241-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol81
31-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol, 4-(trifluoromethoxy)phenolPPh₃, DEAD, THFrt241-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine70
41-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidineAD-mix-β, t-BuOH:H₂O (1:1)06(R)-2-methyl-1-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)propane-1,2-diol89
5(R)-2-methyl-1-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)propane-1,2-diol1. MsCl, Et₃N, DCM2. DBU0 to rt2(R)-2-methyl-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane82
6a(R)-2-methyl-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane, 2-bromo-4-nitroimidazoleDIPEA115-Intermediate Amine-
6bIntermediate AmineCs₂CO₃, DMF502This compound70

Note: '-' indicates data not explicitly specified in the provided search results. 'rt' denotes room temperature.

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical synthesis pathway of this compound.

Delamanid_Synthesis A 4-iodophenol + 3-chloro-2-methyl-1-propene B 1-iodo-4-((2-methylallyl)oxy)benzene A->B K2CO3, DMF 60°C (97%) C 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol B->C 4-hydroxypiperidine, CuI, L-Proline, DMF (81%) D 1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine C->D 4-(trifluoromethoxy)phenol, PPh3, DEAD, THF (70%) E (R)-diol D->E AD-mix-β, t-BuOH:H2O (89%) F (R)-epoxide E->F 1. MsCl, Et3N, DCM 2. DBU (82%) G This compound F->G 1. 2-bromo-4-nitroimidazole, DIPEA 2. Cs2CO3, DMF (70%)

Caption: Chemical synthesis pathway of this compound.

This guide provides a detailed framework for the synthesis of this compound, which can be a valuable resource for researchers in the field of medicinal chemistry and drug development. The presented pathway offers an efficient and concise route to this important anti-tuberculosis agent.

References

Delamanid in Preclinical Models: A Pharmacokinetic and Pharmacodynamic Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid, a dihydro-nitroimidazooxazole derivative, is a potent anti-tuberculosis agent with a novel mechanism of action, making it a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is crucial for the design of future preclinical and clinical studies, and for optimizing the therapeutic use of this important drug. This compound is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Rv3547) of Mycobacterium tuberculosis.[1] This activation leads to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including mice, rats, and dogs. These studies have provided essential data on its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption

This compound exhibits oral bioavailability in the range of 35% to 60% in animal models, including mice, rats, and dogs.[1]

Distribution

This compound is highly protein-bound, with over 97% binding to plasma proteins.[1] It demonstrates extensive tissue distribution. Studies in rats have shown that this compound distributes broadly to various tissues, including the lungs and brain.[4][5][6] The concentration of this compound in lung tissue is a critical factor for its efficacy against pulmonary tuberculosis. In mice, the ratio of this compound concentration in lung tissue to that in plasma (Kp) ranges from 1.9 to 3.0, depending on the administered dose.[7]

Metabolism

The metabolism of this compound is primarily mediated by plasma albumin, a unique characteristic among anti-tuberculosis drugs.[1][4][8] To a lesser extent, hepatic cytochrome P450 enzymes, including CYP3A4, CYP1A1, CYP2D6, and CYP2E1, may be involved.[1] The metabolism by albumin is a key factor influencing the pharmacokinetic profile of this compound.[8]

Excretion

The primary route of excretion for this compound and its metabolites is through the feces.

Pharmacokinetic Parameters in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models.

Table 1: Single Intravenous Dose Pharmacokinetics of this compound (3 mg/kg) [4]

ParameterMouseRatDog
C0 (ng/mL) 1,198.913,923.41,320.6
AUCt (ng·h/mL) 13,388--

Table 2: Single Oral Dose Pharmacokinetics of this compound in Mice [7]

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-24 (µg·h/mL)T1/2 (h)
0.625 ----
2.5 ----
10 ----

(Note: Specific Cmax, Tmax, AUC, and T1/2 values for oral dosing in mice were not consistently available in the provided search results and would require further specific study data to populate completely.)

Pharmacodynamics

The pharmacodynamic activity of this compound is primarily characterized by its potent bactericidal effect against Mycobacterium tuberculosis. The key pharmacodynamic parameter linked to its efficacy is the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC0–24/MIC).[7]

In Vivo Efficacy

Preclinical studies in murine models of chronic tuberculosis have demonstrated a dose-dependent reduction in M. tuberculosis colony-forming units (CFU) in the lungs.[1] this compound has shown potent activity against both drug-susceptible and drug-resistant strains.[9]

Table 3: In Vivo Efficacy of this compound in Murine Models

ParameterValueReference
Dose for 95% CFU reduction 0.625 mg/kg[1][3]
CFU reduction at 2.5 mg/kg (3 weeks) ~2 log10[10]
CFU reduction in liver, spleen, and lungs (>99%) ~1.625 mg/kg (oral)[4][6]

This compound's efficacy is not limited to the lungs; it has also demonstrated potent inhibition of M. tuberculosis growth in the liver and spleen in a mouse model.[4][6] Combination therapy studies in mice have shown that a regimen including this compound, bedaquiline, and linezolid is more effective than the standard first-line regimen (isoniazid, rifampicin, pyrazinamide, and ethambutol).[10][11][12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of preclinical data. Below are outlines of key experimental methodologies used in the evaluation of this compound.

Animal Models
  • Murine Model of Chronic Tuberculosis:

    • Infection: Female BALB/c mice are infected with a low-dose aerosol of Mycobacterium tuberculosis (e.g., Erdman or H37Rv strain) to establish a chronic lung infection.[10][13]

    • Treatment Initiation: Therapy with this compound or control agents is typically initiated several weeks post-infection to allow for the development of a chronic infection.[10]

    • Drug Administration: this compound is administered orally, often by gavage. The vehicle for administration should be well-defined (e.g., a solution in dimethyl sulfoxide).[4]

    • Efficacy Assessment: At specified time points, mice are euthanized, and the lungs and other organs (spleen, liver) are aseptically removed. The organs are homogenized, and serial dilutions are plated on appropriate agar medium (e.g., Middlebrook 7H11) to determine the number of viable bacteria (CFU).[10]

Analytical Method for this compound Quantification (LC-MS/MS)

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in biological matrices.[14][15]

  • Sample Preparation:

    • Plasma: Liquid-liquid extraction with a solvent such as diethyl ether is a common method.[14]

    • Lung Tissue: Protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction with a solvent such as tert-butyl methyl ether, is employed.[14]

  • Chromatographic Separation:

    • A reversed-phase C18 column is typically used.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid) is employed for separation.[14]

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

    • Multiple reaction monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[14]

Hollow Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro model that allows for the simulation of human-like pharmacokinetic profiles and the study of drug efficacy and the emergence of resistance over time.[16]

  • System Setup: The model consists of a hollow fiber cartridge with a semi-permeable membrane that separates the bacterial culture from a central reservoir.

  • Inoculation: The extracapillary space of the cartridge is inoculated with M. tuberculosis.

  • Drug Administration: this compound is infused into the central reservoir to mimic the desired pharmacokinetic profile (e.g., Cmax and half-life).

  • Sampling and Analysis: Samples are collected from the extracapillary space over time to determine the bacterial load (CFU) and to assess the emergence of drug resistance.[16]

Visualizations

Mechanism of Action of this compound

Delamanid_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis This compound This compound Activated this compound Activated this compound This compound->Activated this compound Activation by Mycolic Acid Synthesis Mycolic Acid Synthesis Activated this compound->Mycolic Acid Synthesis Inhibits Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Disrupts Bacterial Cell Death Bacterial Cell Death Cell Wall Integrity->Bacterial Cell Death Leads to Rv3547 (Ddn) Rv3547 (Nitroreductase) Rv3547 (Ddn)->Activated this compound

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Preclinical Efficacy Evaluation Workflow

Preclinical_Efficacy_Workflow Infection 1. Mouse Infection (Aerosolized M. tuberculosis) Chronic_Phase 2. Establishment of Chronic Infection (Weeks) Infection->Chronic_Phase Treatment 3. This compound Treatment (Oral Gavage) Chronic_Phase->Treatment Euthanasia 4. Euthanasia and Organ Harvest (Lungs, Spleen) Treatment->Euthanasia Homogenization 5. Tissue Homogenization Euthanasia->Homogenization Plating 6. Serial Dilution and Plating on Agar Homogenization->Plating CFU_Counting 7. Colony Forming Unit (CFU) Quantification Plating->CFU_Counting

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Conclusion

The preclinical pharmacokinetic and pharmacodynamic data for this compound provide a strong foundation for its clinical use in the treatment of MDR-TB. Its unique mechanism of action, potent bactericidal activity, and favorable distribution to the lungs underscore its importance in the current anti-tuberculosis armamentarium. The detailed experimental protocols and data summarized in this guide are intended to facilitate further research and development efforts aimed at optimizing this compound-containing regimens and exploring its full therapeutic potential. Continued investigation into its long-term safety and efficacy in various patient populations remains a priority.

References

Molecular Target Identification of Delamanid's Active Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Delamanid is a critical therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB). As a prodrug, its efficacy is entirely dependent on its conversion to active metabolites. A comprehensive understanding of the molecular targets of these metabolites is paramount for optimizing its clinical use, anticipating resistance mechanisms, and developing next-generation therapeutics. This technical guide provides an in-depth overview of the bioactivation of this compound, the identification of its molecular targets within Mycobacterium tuberculosis, its metabolic fate in humans, and the experimental methodologies central to these discoveries.

Bioactivation and Molecular Targets in Mycobacterium tuberculosis

This compound's antimycobacterial activity is not inherent but is unlocked through a reductive activation process specific to mycobacteria. This process generates reactive metabolites that are the true effectors of the drug's bactericidal action.

1.1. The F420-Dependent Bioactivation Pathway

The activation of this compound is critically dependent on the mycobacterial deazaflavin (F420) coenzyme system. The key enzyme in this pathway is the F420-dependent deazaflavin-dependent nitroreductase (Ddn), encoded by the gene Rv3547.[1][2] Ddn utilizes the reduced form of coenzyme F420 (F420H₂) to reduce this compound's nitro group.[3] This enzymatic reaction produces a cascade of reactive nitrogen species, including a crucial des-nitro intermediate and nitric oxide (NO), which are highly cytotoxic to the bacterium.[1][2][4] Resistance to this compound is frequently linked to mutations in the genes responsible for the biosynthesis and recycling of coenzyme F420 (fbiA, fbiB, fbiC, fgd1) or in the Ddn enzyme itself, which prevents the prodrug's activation.[3][4][5]

Caption: this compound bioactivation and targeting pathway in M. tuberculosis.

1.2. Primary Molecular Target: Mycolic Acid Synthesis

The principal mechanism of action of activated this compound is the inhibition of mycolic acid synthesis.[6] Specifically, the reactive metabolites disrupt the production of crucial cell wall components: methoxy-mycolic and keto-mycolic acids.[1][4] Mycolic acids are long-chain fatty acids that form the distinctive outer layer of mycobacteria, providing a robust barrier against hydrophilic drugs and host immune responses. By inhibiting their synthesis, this compound's metabolites compromise the structural integrity of the cell wall, ultimately leading to bacterial lysis and death.[1]

1.3. Additional Molecular Target: DprE2

Recent research has identified an additional molecular target for the activated metabolites of nitroimidazole drugs, including this compound. The enzyme DprE2, a subunit of decaprenylphosphoribose-2'-epimerase, has been confirmed as a target.[3] This enzyme is also involved in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan pathway. The inhibition of DprE2 represents a secondary mechanism by which this compound's metabolites exert their potent antimycobacterial effects.

Metabolism in Humans and Toxicological Implications

In contrast to its activation within mycobacteria, this compound undergoes a distinct metabolic pathway in humans, primarily mediated by plasma proteins rather than hepatic enzymes. This pathway leads to metabolites that are largely inactive against M. tuberculosis but are associated with the drug's main safety concern.

2.1. Albumin-Mediated Metabolism

This compound is unique in that its primary metabolism is initiated by serum albumin.[7][8] Albumin catalyzes the hydrolytic cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of this compound.[8][9] This reaction produces the main circulating metabolite, DM-6705.[10][11] This initial step is considered the crucial starting point for the entire human metabolic cascade of the drug.[11]

2.2. Subsequent CYP-Mediated Pathways

Following its formation, DM-6705 serves as a substrate for further metabolism, which can involve cytochrome P450 enzymes, particularly CYP3A4.[7][11] These subsequent reactions include hydroxylation of the oxazole moiety to form metabolite M2, followed by oxidation to a ketone form, M3.[2][11] In total, at least eight metabolites (M1-M8) have been identified in human plasma.[11] While these metabolites lack significant antimycobacterial activity, DM-6705 is clinically relevant as it is the primary contributor to QT interval prolongation, a known side effect of this compound, through its inhibition of the hERG cardiac potassium channel.[2][12]

G DLM This compound (Oral Administration) Albumin Serum Albumin DLM->Albumin Metabolized by DM6705 DM-6705 (M1) Major Metabolite Albumin->DM6705 Forms CYP3A4 CYP3A4 (Liver) DM6705->CYP3A4 Substrate for hERG hERG K+ Channel DM6705->hERG Inhibits M2 Metabolite M2 (Hydroxylated) CYP3A4->M2 Forms Other Other Metabolites (M4-M8) CYP3A4->Other M3 Metabolite M3 (Oxidized) M2->M3 Oxidized to QT QTc Prolongation (Adverse Effect) hERG->QT Leads to

Caption: Human metabolic pathway of this compound.

Quantitative Data Summary

Quantitative analysis is essential for characterizing the potency and potential off-target effects of this compound and its metabolites.

Table 1: In Vitro Activity of this compound against M. tuberculosis

Parameter Value Range Reference Strain(s) Citation(s)
Minimum Inhibitory Conc. (MIC) 0.006 - 0.024 µg/mL Various clinical isolates [2]
Minimum Inhibitory Conc. (MIC) 0.001 - 0.05 µg/mL Clinical & reference strains [4]

| Required Dose (95% CFU reduction) | 0.625 mg/kg | In vivo (murine model) |[4] |

Note: Quantitative binding data (e.g., Kᵢ, Kₔ) for the reactive mycobacterial metabolites are not available in the literature, likely due to their transient and highly reactive nature, which makes them exceedingly difficult to isolate for direct binding assays.

Table 2: In Vitro Inhibition of Human ABC Transporters by this compound and Metabolites

Compound Transporter Test Concentration Inhibition (%) Citation(s)
This compound P-gp (MDR1) 5 µmol/L 10.9 [13]
This compound BCRP 5 µmol/L 4.8 [13]
Metabolite M1 (DM-6705) P-gp (MDR1) 10 µmol/L 30.2 [13]
Metabolite M1 (DM-6705) BCRP 10 µmol/L 1.8 [13]
Metabolite M2 P-gp (MDR1) 10 µmol/L 17.1 [13]

| Metabolite M2 | BCRP | 10 µmol/L | 14.7 |[13] |

Experimental Protocols for Target Identification

Identifying the molecular targets of a reactive metabolite requires a multi-pronged approach combining genetic, proteomic, and biochemical strategies.

Caption: Integrated workflow for molecular target identification.

4.1. Protocol: Genetic Approach - Identification of Resistance Mutations

This method leverages the power of natural selection to pinpoint genes essential for a drug's mechanism of action.

  • Culture and Selection: Plate a high density of M. tuberculosis H37Rv on Middlebrook 7H11 agar containing this compound at 4x to 8x the MIC. Incubate at 37°C for 3-4 weeks.

  • Isolate Resistant Colonies: Pick individual colonies that appear on the drug-containing plates. Re-streak on both drug-free and drug-containing plates to confirm the resistance phenotype.

  • Genomic DNA Extraction: From a liquid culture of a confirmed resistant isolate, extract high-quality genomic DNA using a standard enzymatic lysis and phenol-chloroform extraction method.

  • Whole Genome Sequencing (WGS): Prepare a sequencing library from the extracted gDNA. Perform WGS using an Illumina platform to achieve >50x coverage.

  • Bioinformatic Analysis: Align the sequencing reads to the M. tuberculosis H37Rv reference genome. Use variant calling software (e.g., GATK, SAMtools) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions.

  • Target Gene Identification: Compare the identified mutations against a list of known this compound resistance genes (ddn, fgd1, fbiA, fbiB, fbiC). Novel, recurrent mutations in other genes may indicate new targets or mechanisms of action.[5]

  • Validation: To confirm that a mutation causes resistance, complement the mutant strain with a wild-type copy of the gene on an integrative plasmid and test for restoration of susceptibility.[5]

4.2. Protocol: Proteomic Approach - Comparative Quantitative Proteomics

This protocol aims to identify molecular targets by observing changes in protein expression in response to drug treatment.

  • Sample Preparation: Grow parallel liquid cultures of M. tuberculosis. Treat one set with this compound at 1x MIC for a defined period (e.g., 24 hours), leaving the other as an untreated control.

  • Protein Extraction: Harvest the bacterial cells by centrifugation. Lyse the cells using bead beating in a lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.

  • Protein Digestion: Determine the protein concentration of the lysate (e.g., BCA assay). Take a standardized amount of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow liquid chromatography system.

  • Data Analysis: Process the raw mass spectrometry data using a platform like MaxQuant or Proteome Discoverer. Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the treated and control samples. Identify proteins that are significantly up- or down-regulated in response to this compound. Proteins in the mycolic acid synthesis pathway would be expected to show altered expression.

Conclusion

The molecular action of this compound is a tale of two distinct metabolic pathways. Within M. tuberculosis, it is a potent prodrug activated by a specific mycobacterial enzyme system to generate reactive metabolites that cripple cell wall synthesis by targeting mycolic acid production and the DprE2 enzyme. In humans, it is transformed by serum albumin into metabolites that, while inactive against the bacteria, are responsible for potential cardiac side effects. A thorough understanding of these pathways, supported by the genetic and proteomic methodologies outlined herein, is fundamental to the ongoing effort to combat drug-resistant tuberculosis and design safer, more effective treatments for the future.

References

Delamanid's In Vitro Activity Against Mycobacterium kansasii and Mycobacterium bovis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delamanid, a bicyclic nitroimidazole derivative, is a critical component in the treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Its mechanism, which involves the inhibition of mycolic acid synthesis, has prompted investigations into its efficacy against non-tuberculous mycobacteria (NTM). This technical guide provides a comprehensive overview of the in vitro activity of this compound against two significant NTM species: Mycobacterium kansasii, a common cause of pulmonary disease, and Mycobacterium bovis, a member of the Mycobacterium tuberculosis complex. This document synthesizes available quantitative data, details the experimental protocols for susceptibility testing, and illustrates the biochemical pathways governing the drug's action and resistance mechanisms.

Mechanism of Action

This compound is a prodrug, meaning it requires bioactivation within the mycobacterial cell to exert its bactericidal effect.[1][2][3] The activation process is a multi-step cascade dependent on the deazaflavin (F420) coenzyme system, which is unique to mycobacteria and a few other prokaryotes.

Activation Pathway:

  • Uptake: this compound enters the mycobacterial cell.

  • Reduction by Ddn: The deazaflavin-dependent nitroreductase (Ddn), encoded by the ddn (Rv3547) gene, reduces the nitro group of this compound.[4][5][6] This is the primary activation step.

  • Formation of Reactive Intermediates: This reduction generates reactive nitrogen species, including nitric oxide (NO), and a des-nitro intermediate metabolite.[2][4][7]

  • Inhibition of Mycolic Acid Synthesis: The activated metabolites specifically inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential lipids for the integrity of the mycobacterial cell wall.[1][8][9] This disruption leads to cell lysis.

The reliance on the F420 system provides this compound with a narrow spectrum of activity, primarily targeting mycobacteria.[10]

Delamanid_Activation_Pathway cluster_cell Mycobacterial Cell Delamanid_ext This compound (Prodrug) Delamanid_int This compound Delamanid_ext->Delamanid_int Uptake Intermediates Reactive Nitrogen Intermediates (NO) Delamanid_int->Intermediates Activation Ddn Ddn Nitroreductase (Rv3547) Ddn->Delamanid_int F420_ox Coenzyme F420 (ox) F420_ox->Ddn F420_red Coenzyme F420 (red) F420_red->F420_ox Fgd1 Fgd1 Fgd1->F420_red Recycling Mycolic_Acid Methoxy- & Keto- Mycolic Acid Synthesis Intermediates->Mycolic_Acid Inhibition Cell_Lysis Cell Lysis Mycolic_Acid->Cell_Lysis Disruption leads to

Caption: this compound's intracellular activation pathway. (Within 100 characters)

Quantitative In Vitro Activity

Studies consistently demonstrate that this compound has potent in vitro activity against M. kansasii, often showing lower Minimum Inhibitory Concentrations (MICs) compared to other pathogenic NTMs like the Mycobacterium avium complex (MAC).[11][12][13] Its activity against M. bovis is comparable to its potent effects on M. tuberculosis.[4]

Data Summary: Mycobacterium kansasii

The following table summarizes the in vitro susceptibility of M. kansasii to this compound from published studies.

Number of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Not Specified~0.1Not ReportedNot Reported[4][10]
251 (NTM cohort)Not Specified0.251.0[11]

Note: Data for M. kansasii is less extensive than for M. tuberculosis. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Data Summary: Mycobacterium bovis

M. bovis, being part of the M. tuberculosis complex, is highly susceptible to this compound.

StrainGrowth StateMIC (mg/L)Reference
M. bovisGrowing0.016[4]
M. bovisDormant0.04[4]
M. bovis BCGNot SpecifiedSpontaneous resistance frequency: 2.51 × 10⁻⁵ to 3.95 × 10⁻⁵[10]

Experimental Protocols for Susceptibility Testing

The standard method for determining the MIC of this compound against mycobacteria is the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Broth Microdilution Method
  • Isolate Preparation: Mycobacterial isolates are cultured in appropriate liquid media (e.g., Middlebrook 7H9) to achieve a logarithmic growth phase. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

  • Drug Dilution: this compound is prepared and serially diluted in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth.[12] Concentration ranges typically span from as low as 0.0005 µg/mL to 32 µg/mL or higher to capture the full range of susceptibility.[5]

  • Inoculation: Each well is inoculated with the standardized mycobacterial suspension. Control wells (positive for growth, negative for contamination) are included on each plate.

  • Incubation: Plates are sealed and incubated at 37°C. Incubation times vary depending on the species' growth rate; typically 5 days for M. kansasii.[14]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. Growth inhibition can be assessed visually or through the use of a redox indicator, such as resazurin or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT).[5][14] A color change (e.g., from blue to pink for resazurin) indicates metabolic activity and therefore bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Culture M. kansasii/ M. bovis Isolate p2 Adjust Inoculum to 0.5 McFarland Standard p1->p2 e1 Inoculate Wells with Bacterial Suspension p2->e1 p3 Prepare Serial Dilutions of this compound in Plate p3->e1 e2 Incubate Plate (e.g., 5 days at 37°C) a1 Add Redox Indicator (e.g., Resazurin) e2->a1 a2 Read Plate and Determine MIC a1->a2 result MIC = Lowest concentration with no visible growth a2->result

Caption: Workflow for MIC determination via broth microdilution. (Within 100 characters)

Mechanisms of Resistance

Resistance to this compound is intrinsically linked to its activation pathway. Mutations in the genes responsible for the synthesis and recycling of coenzyme F420 can prevent the conversion of the this compound prodrug into its active form, rendering the drug ineffective.[15][16]

The primary genes associated with this compound resistance are:

  • ddn (Rv3547): Encodes the F420-dependent nitroreductase that performs the initial activation step. Mutations here are a common cause of resistance.[4][15][17]

  • fgd1: Encodes an F420-dependent glucose-6-phosphate dehydrogenase, which is essential for recycling F420 into its active, reduced state.[15][17]

  • fbiA, fbiB, fbiC: These genes encode enzymes critical for the biosynthesis of coenzyme F420 itself.[15][17][18] Mutations in any of these can halt the production of the necessary coenzyme.

Notably, because this compound and the related nitroimidazole pretomanid share the same activation pathway, cross-resistance is a significant concern.[6]

Resistance_Pathway cluster_pathway This compound Activation & Resistance cluster_mutations Resistance Mutations Prodrug This compound (Prodrug) ActiveDrug Active Metabolites Prodrug->ActiveDrug Activation Mycolic_Acid Mycolic_Acid ActiveDrug->Mycolic_Acid Inhibits Mycolic Acid Synthesis F420_Synth F420 Biosynthesis Ddn_Enzyme Ddn Enzyme F420_Synth->Ddn_Enzyme Provides Coenzyme F420 Ddn_Enzyme->Prodrug M_fbi mutations in fbiA, fbiB, fbiC M_fbi->F420_Synth Block M_ddn mutations in ddn M_ddn->Ddn_Enzyme Inactivate

Caption: Genetic basis of this compound resistance. (Within 100 characters)

Discussion and Future Directions

The available in vitro data strongly suggest that this compound is a potent agent against M. kansasii and M. bovis. Its activity against M. kansasii is particularly noteworthy, as this NTM can cause serious pulmonary disease resembling tuberculosis, and treatment options can be limited.[11][19][20] For M. bovis, this compound's efficacy is expected given its proven role in treating infections caused by other members of the M. tuberculosis complex.

Key Considerations for Researchers:

  • Standardized Breakpoints: A critical gap is the lack of established clinical breakpoints for this compound against NTMs. Future research should aim to correlate in vitro MIC values with clinical outcomes to define susceptibility thresholds.

  • In Vivo Efficacy: While in vitro data are promising, in vivo studies using animal models of M. kansasii and M. bovis infection are necessary to confirm this compound's therapeutic potential and establish optimal dosing regimens.

  • Resistance Surveillance: As with any antimicrobial, the potential for resistance development is a concern. Surveillance for mutations in the F420 pathway genes in clinical isolates of M. kansasii and M. bovis will be crucial, especially if this compound usage expands to NTM infections.

  • Combination Therapy: Research into synergistic or additive effects of this compound with other anti-mycobacterial agents is warranted to develop effective multi-drug regimens for NTM infections.

Conclusion

This compound exhibits significant in vitro bactericidal activity against Mycobacterium kansasii and Mycobacterium bovis. Its unique F420-dependent activation mechanism provides a targeted approach to inhibiting mycolic acid synthesis. While the current data are encouraging, further research is required to translate these in vitro findings into clinical practice, including the establishment of standardized susceptibility testing protocols, determination of clinical breakpoints, and evaluation of in vivo efficacy in appropriate models. For drug development professionals, this compound serves as a promising candidate for repurposing and a valuable scaffold for the development of next-generation nitroimidazoles targeting both tuberculous and non-tuberculous mycobacterial diseases.

References

Methodological & Application

Delamanid In Vitro Susceptibility Testing Protocols for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Mycobacterium tuberculosis to Delamanid. The methodologies described are based on established phenotypic drug susceptibility testing (DST) methods, including the agar proportion method, the BACTEC™ MGIT™ 960 system, and the Resazurin Microtitre Assay (REMA).

Introduction

This compound is a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Accurate and reproducible in vitro susceptibility testing is essential for guiding clinical decisions and monitoring the emergence of resistance. This compound is a pro-drug that requires activation by the F420-dependent nitroreductase enzyme system within M. tuberculosis. Mutations in the genes involved in this pathway, such as ddn, fgd1, fbiA, fbiB, and fbiC, can lead to resistance.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound susceptibility testing against M. tuberculosis.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data

ParameterAgar Proportion Method (μg/mL)Resazurin Microtitre Assay (REMA) (mg/L)BACTEC™ MGIT™ 960 (mg/L)
MIC50 0.004[1][2]Not Widely ReportedNot Widely Reported
MIC90 0.012[1][2]Not Widely ReportedNot Widely Reported
MIC Range (Susceptible) 0.001 - 0.05[1][2][3]0.0005 - 0.03[4]0.002 - 0.06[4]
MIC Range (Resistant) >0.2>32.0[4]>16.0[4]

Table 2: Proposed Critical Concentrations for this compound Susceptibility Testing

MethodCritical Concentration
Agar Proportion Method 0.2 µg/mL[1][2][5]
Resazurin Microtitre Assay (REMA) 0.125 mg/L[4][6][7][8]
BACTEC™ MGIT™ 960 0.125 mg/L[4][6][7][8]

This compound Activation Pathway

This compound is a pro-drug that requires metabolic activation to exert its anti-tubercular effect. This process is dependent on the mycobacterial F420 co-enzyme biosynthesis and redox cycling pathway. Mutations in the genes encoding enzymes in this pathway can lead to this compound resistance.

Delamanid_Activation_Pathway cluster_0 M. tuberculosis Cell cluster_1 F420 Co-factor Pathway Delamanid_prodrug This compound (Prodrug) Activated_this compound Activated this compound (Reactive Nitrogen Species) Delamanid_prodrug->Activated_this compound Activation by Ddn Mycolic_Acid_Synth Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid_Synth Inhibits Cell_Death Bacterial Cell Death Mycolic_Acid_Synth->Cell_Death Leads to Fgd1 Fgd1 F420_reduced Reduced F420 FbiA FbiA FbiB FbiB FbiC FbiC Ddn Ddn (Rv3547) Nitroreductase F420_reduced->Ddn Co-factor

Caption: this compound activation pathway in M. tuberculosis.

Experimental Protocols

Agar Proportion Method

The agar proportion method is considered the gold standard for phenotypic DST of M. tuberculosis.[9]

Workflow for Agar Proportion Method

Agar_Proportion_Workflow cluster_prep Preparation cluster_plating Plating cluster_incubation Incubation & Reading prep_media Prepare Middlebrook 7H10/7H11 Agar add_drug Add this compound to Agar prep_media->add_drug prep_drug Prepare this compound Stock & Dilutions prep_drug->add_drug prep_inoculum Prepare M. tb Inoculum (McFarland Standard) plate_control Plate Serial Dilutions on Drug-Free Control prep_inoculum->plate_control plate_drug Plate Serial Dilutions on this compound-Containing Agar prep_inoculum->plate_drug add_drug->plate_drug incubate Incubate Plates at 37°C for 3-4 Weeks plate_control->incubate plate_drug->incubate read_results Count Colonies and Calculate Percentage of Resistance incubate->read_results

Caption: Workflow for the Agar Proportion Method.

Materials:

  • Middlebrook 7H10 or 7H11 agar base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • M. tuberculosis isolate

  • Sterile plates, tubes, and pipettes

Procedure:

  • Media Preparation: Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.[1] Autoclave and cool to 50-55°C before adding 10% OADC enrichment.[1]

  • This compound Stock Solution: Dissolve this compound powder in DMSO to create a stock solution.[1] Further dilutions should be made in sterile distilled water to achieve the desired final concentrations in the agar.

  • Drug-Containing and Drug-Free Plates: Add the appropriate volume of diluted this compound to the molten agar to reach the final desired concentrations (e.g., a range from 0.001 to 8 µg/mL).[1] Prepare drug-free control plates with the same concentration of DMSO as the drug-containing plates.[1] Dispense the agar into plates and allow them to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension of the M. tuberculosis isolate in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard. Prepare serial 10-fold dilutions of this suspension.

  • Inoculation: Inoculate the drug-containing and drug-free plates with 100 µL of two different dilutions (e.g., 10-2 and 10-4) of the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Interpretation: The critical concentration is the lowest concentration of this compound that inhibits more than 99% of the bacterial population. Calculate the percentage of resistant colonies by dividing the colony count on the drug-containing medium by the colony count on the drug-free medium and multiplying by 100.

BACTEC™ MGIT™ 960 System

This semi-automated system provides a more rapid determination of this compound susceptibility.

Workflow for BACTEC™ MGIT™ 960

MGIT_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis prep_tubes Label MGIT Tubes (Growth Control & Drug) add_supplement Add MGIT Growth Supplement to Tubes prep_tubes->add_supplement prep_drug Prepare this compound Stock & Working Solutions add_drug Add this compound to Drug Tube prep_drug->add_drug prep_inoculum Prepare M. tb Inoculum from Positive MGIT Culture inoculate_tubes Inoculate Both Tubes with M. tb Suspension prep_inoculum->inoculate_tubes add_supplement->add_drug add_drug->inoculate_tubes load_instrument Load Tubes into BACTEC MGIT 960 Instrument inoculate_tubes->load_instrument automated_reading Automated Incubation and Fluorescence Monitoring load_instrument->automated_reading result Instrument Reports Susceptible or Resistant Result automated_reading->result

Caption: Workflow for the BACTEC™ MGIT™ 960 System.

Materials:

  • BACTEC™ MGIT™ 960 instrument

  • MGIT™ tubes

  • MGIT™ Growth Supplement

  • This compound powder

  • Sterile distilled water

  • M. tuberculosis isolate grown in a MGIT™ tube

Procedure:

  • This compound Stock and Working Solutions: Prepare a stock solution of this compound in an appropriate solvent and make further dilutions in sterile distilled water to achieve the desired final concentration in the MGIT tube. A range of concentrations from 16.0 to 0.0005 mg/L has been used in studies.[4]

  • Inoculum Preparation: Use a positive MGIT culture of the M. tuberculosis isolate that is within 1 to 5 days of being flagged as positive. The inoculum should be diluted according to the manufacturer's instructions.

  • Tube Preparation: For each isolate, label one MGIT tube as the growth control (GC) and one for each this compound concentration being tested.

  • Reconstitution of Tubes: Aseptically add 0.8 mL of the MGIT Growth Supplement to each tube.

  • Drug Addition: Add the appropriate volume of the this compound working solution to the drug-containing tubes to achieve the final test concentration. Add the same volume of drug-free solvent to the GC tube.

  • Inoculation: Inoculate both the GC and drug-containing tubes with 0.5 mL of the prepared bacterial suspension.

  • Incubation and Analysis: Place the tubes in the BACTEC™ MGIT™ 960 instrument. The instrument will automatically incubate and monitor the tubes for fluorescence. The time to positivity of the drug-containing tubes is compared to the GC tube to determine susceptibility or resistance.[10]

Resazurin Microtitre Assay (REMA)

REMA is a colorimetric method that is well-suited for higher throughput screening.

Workflow for Resazurin Microtitre Assay (REMA)

REMA_Workflow cluster_prep Preparation cluster_assay Assay cluster_reading Reading prep_plate Prepare 96-Well Microplate with this compound Dilutions add_inoculum Add Inoculum to All Wells prep_plate->add_inoculum prep_inoculum Prepare M. tb Inoculum and Adjust to Standard prep_inoculum->add_inoculum incubate_plate Incubate Plate at 37°C for 7 Days add_inoculum->incubate_plate add_resazurin Add Resazurin Indicator incubate_plate->add_resazurin reincubate Re-incubate for 24-48 Hours add_resazurin->reincubate read_color Observe Color Change (Blue to Pink) reincubate->read_color determine_mic MIC is the Lowest Concentration with No Color Change read_color->determine_mic

Caption: Workflow for the Resazurin Microtitre Assay (REMA).

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with ADC or OADC

  • This compound powder

  • Resazurin sodium salt

  • Sterile distilled water

  • M. tuberculosis isolate

Procedure:

  • This compound Dilutions: Prepare serial dilutions of this compound in the 96-well plate using Middlebrook 7H9 broth. A concentration range of 32.0 to 0.0005 mg/L has been described.[4] Include drug-free control wells.

  • Inoculum Preparation: Prepare a bacterial suspension of the M. tuberculosis isolate in Middlebrook 7H9 broth and adjust the turbidity.

  • Inoculation: Add the inoculum to each well of the microplate. The final inoculum concentration should be approximately 5 x 105 CFU/mL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin: Prepare a sterile solution of resazurin and add it to each well.

  • Re-incubation: Re-incubate the plates for 24-48 hours.

  • Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[11][12]

Quality Control

For all methods, it is imperative to include a well-characterized, this compound-susceptible strain of M. tuberculosis, such as H37Rv, as a quality control measure in each batch of tests. The resulting MIC for the quality control strain should fall within a predefined acceptable range. For the H37Rv strain, MIC values between 0.002 and 0.012 µg/ml have been reported for the agar proportion method.[1]

References

Establishing a Delamanid-resistant M. tuberculosis strain in the lab

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing instructions on how to create drug-resistant strains of M. tuberculosis would violate my safety policies. This type of information could be misused and has the potential to cause significant harm.

My safety guidelines prohibit me from providing information that could be used to create or enhance biological threats. This includes, but is not limited to, instructions for increasing a pathogen's resistance to treatments.

I can, however, provide information on related topics that are safe and beneficial, such as:

  • The mechanism of action of Delamanid and other tuberculosis drugs.

  • The importance of biosafety level 3 (BSL-3) laboratories for working with M. tuberculosis.

  • The current state of tuberculosis research and the development of new treatments.

  • The public health challenges posed by drug-resistant tuberculosis.

Application Notes and Protocols for Testing Delamanid Efficacy in Murine Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of Delamanid, a critical drug for treating multidrug-resistant tuberculosis (MDR-TB), using established murine models. The following sections detail experimental design, animal models, drug administration, and endpoint analysis to ensure reproducible and reliable results.

Data Presentation: this compound Efficacy in Murine Models

The following tables summarize the quantitative efficacy of this compound as monotherapy and in combination regimens in reducing Mycobacterium tuberculosis burden in the lungs and spleens of infected mice.

Table 1: Efficacy of this compound Monotherapy in BALB/c Mice

Dosage (mg/kg)Treatment DurationOrganBacterial Load Reduction (log₁₀ CFU)Reference
0.62528 daysLungs≥1.95[1]
1.253 weeksLungs~2.0[2]
2.53 weeksLungs~2.0[2]
2.528 daysLungs~2.5[2]
5.03 weeksLungs~2.0[2]
104 weeksLungs2.994[3]
1004 weeksLungs~1.0[2]

CFU: Colony-Forming Units

Table 2: Efficacy of this compound in Combination Therapy in BALB/c Mice

Treatment RegimenDosage (mg/kg)Treatment DurationOrganOutcomeReference
BDLB: 25, D: 2.5, L: 1008 weeksLungsCulture negativity achieved[2]
HRZE (Standard)H: 25, R: 10, Z: 150, E: 10020 weeksLungsCulture negativity achieved[2]
This compound + Rifampicin + IsoniazidNot Specified6 monthsLungs0/6 mice had detectable CFU vs. 4/5 in standard treatment[4]

B: Bedaquiline, D: this compound, L: Linezolid, H: Isoniazid, R: Rifampin, Z: Pyrazinamide, E: Ethambutol

Experimental Protocols

This section provides a detailed methodology for conducting this compound efficacy studies in a murine model of chronic tuberculosis.

1. Animal Model and Husbandry

  • Mouse Strain: Specific pathogen-free female BALB/c mice, 8-10 weeks old.[5]

  • Acclimatization: House mice in a BSL-3 facility for at least one week prior to infection.

  • Housing: Maintain mice in individually ventilated cages with sterile food and water ad libitum.

2. Mycobacterium tuberculosis Strain and Culture

  • Strain: Mycobacterium tuberculosis H37Rv or a clinical isolate (e.g., Beijing genotype).[2]

  • Culture: Grow mycobacteria in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.5% glycerol, and 0.05% Tween 80 at 37°C with shaking.[6]

3. Murine Infection Protocol (Aerosol Model)

  • Objective: To establish a chronic pulmonary tuberculosis infection.

  • Apparatus: Use a calibrated aerosol exposure system (e.g., Glas-Col inhalation exposure system).[5][7]

  • Inoculum Preparation: Dilute a mid-log phase culture of M. tuberculosis in sterile phosphate-buffered saline (PBS) to the desired concentration.

  • Infection Procedure:

    • Place mice in the exposure chamber.

    • Nebulize the bacterial suspension to deliver a low dose of approximately 50-100 CFU per mouse lung.[5][8]

    • After exposure, maintain a 5-minute air wash before removing the animals.[7]

    • Confirm the initial bacterial load by sacrificing a subset of mice (n=3) 24 hours post-infection and enumerating CFU in the lung homogenates.

4. This compound Preparation and Administration

  • Formulation: Suspend this compound in a vehicle of 5% gum arabic in sterile water.[1]

  • Administration Route: Oral gavage.[3]

  • Dosage and Schedule: Administer this compound daily or as per the experimental design (e.g., 2.5 mg/kg, once daily).[2]

  • Treatment Initiation: Begin treatment 4-6 weeks post-infection to allow for the establishment of a chronic infection.

5. Assessment of this compound Efficacy

  • Primary Endpoint: Reduction in bacterial load (CFU) in the lungs and spleen.

  • Procedure:

    • At specified time points during and after treatment, euthanize mice by an approved method.

    • Aseptically remove the lungs and spleen.

    • Homogenize each organ separately in sterile PBS with 0.05% Tween 80.

    • Prepare serial dilutions of the homogenates in sterile PBS.

    • Plate the dilutions on Middlebrook 7H11 agar plates supplemented with OADC.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the visible colonies and calculate the CFU per organ.

  • Data Analysis: Express the data as the mean log₁₀ CFU ± standard deviation. Compare treatment groups to the untreated control group to determine the reduction in bacterial load.

Visualizations

This compound Activation and Mycolic Acid Synthesis Inhibition Pathway

Delamanid_Activation_Pathway cluster_Mycobacterium Mycobacterium tuberculosis Cell cluster_F420 Coenzyme F420 System This compound This compound (Prodrug) Activated_this compound Reactive Nitrogen Species (Active Metabolite) This compound->Activated_this compound Activation Mycolic_Acid_Synthesis Mycolic Acid Synthesis (Methoxy- and Keto-mycolic acids) Activated_this compound->Mycolic_Acid_Synthesis Inhibition Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Biosynthesis Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to F420_ox F420 (Oxidized) F420_red F420H₂ (Reduced) F420_ox->F420_red Regeneration F420_red->F420_ox Ddn Ddn (Rv3547) Nitroreductase Ddn->this compound Fgd1 Fgd1 Fgd1->F420_ox fbiA fbiA fbiA->F420_ox fbiB fbiB fbiB->F420_ox fbiC fbiC fbiC->F420_ox

Caption: this compound activation pathway in M. tuberculosis.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow Start Start Infection Aerosol Infection of BALB/c Mice with M. tuberculosis (50-100 CFU) Start->Infection Incubation Establishment of Chronic Infection (4-6 weeks) Infection->Incubation Grouping Randomization into Treatment Groups (this compound, Control, Combination) Incubation->Grouping Treatment Daily Oral Gavage with this compound (or vehicle/combination) Grouping->Treatment Monitoring Monitor Animal Health and Weight Treatment->Monitoring Sacrifice Euthanasia at Pre-defined Endpoints Monitoring->Sacrifice Organ_Harvest Harvest Lungs and Spleen Sacrifice->Organ_Harvest Homogenization Homogenize Tissues Organ_Harvest->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubate_Plates Incubate Plates at 37°C (3-4 weeks) Plating->Incubate_Plates CFU_Count Colony Forming Unit (CFU) Enumeration Incubate_Plates->CFU_Count Analysis Data Analysis and Comparison CFU_Count->Analysis End End Analysis->End

Caption: Workflow for murine model efficacy testing of this compound.

References

Application Notes and Protocols: Guinea Pig Model for Studying Delamanid's Effect on Latent Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the guinea pig model to investigate the efficacy of Delamanid against latent tuberculosis (TB) infection. The protocols outlined below are based on established methodologies and aim to ensure reproducible and reliable results.

Introduction

The guinea pig is a highly suitable animal model for studying tuberculosis as it develops lung lesions with characteristics similar to human TB, including necrosis, mineralization, and hypoxic granulomas that can induce bacterial dormancy.[1] This makes it an excellent model for evaluating the sterilizing activity of new anti-TB drugs against persistent mycobacteria.[1] this compound, a nitro-dihydro-imidazooxazole derivative, is a potent anti-TB drug that inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[2][3] It is a prodrug activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis.[2] this compound has demonstrated significant bactericidal activity against both replicating and dormant bacilli in vitro and in vivo.[4][5][6]

Experimental Protocols

Establishment of Latent Tuberculosis Infection in Guinea Pigs

This protocol describes the establishment of a latent TB infection in guinea pigs, which is essential for studying the efficacy of drugs targeting dormant bacteria.

Materials:

  • Specific pathogen-free Dunkin-Hartley guinea pigs

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Aerosol exposure chamber

  • PPD (Purified Protein Derivative) tuberculin

  • Calipers for skin test measurement

  • Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Prepare a bacterial suspension to deliver a low dose of approximately 10-50 colony-forming units (CFU) via aerosol exposure.[7]

  • Aerosol Infection: Expose guinea pigs to the M. tuberculosis aerosol in a calibrated exposure chamber to achieve a low-dose inhalation infection.[7]

  • Establishment of Latency: House the infected animals in a BSL-3 facility. Latency is typically established over a period of several weeks to months, characterized by a stable bacterial load in the lungs and spleen without overt signs of disease.[8][9] Some models use a subcutaneous inoculation of 100-1,000 CFU.[8][10]

  • Confirmation of Latent Infection:

    • Tuberculin Skin Test (TST): Perform a TST by intradermally injecting PPD. A positive reaction (induration of ≥10 mm) indicates an established infection.[8][11]

    • Bacterial Load: At selected time points, euthanize a subset of animals to determine the CFU counts in the lungs and spleen to confirm a stable, non-replicating bacterial population.

This compound Treatment Protocol

This protocol details the administration of this compound to guinea pigs with latent TB infection.

Materials:

  • This compound (OPC-67683)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Animal Groups: Randomly assign latently infected guinea pigs to different treatment groups:

    • Vehicle control

    • This compound monotherapy

    • This compound in combination with other anti-TB drugs (e.g., rifampin, pyrazinamide)[4]

    • Standard TB treatment regimen (e.g., isoniazid, rifampin, pyrazinamide) for comparison.[4][12]

  • Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosing and Administration: Administer this compound orally via gavage. A daily dose of 100 mg/kg body weight has been shown to be effective in the guinea pig model.[4][5] Treatment duration can range from 4 to 8 weeks.[4][5]

  • Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weights regularly.

Efficacy Evaluation

This protocol outlines the methods to assess the effectiveness of this compound treatment.

Materials:

  • Sterile dissection tools

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates supplemented with OADC

  • Incubator at 37°C

  • Formalin (10%) for histopathology

  • Microscope

Procedure:

  • Necropsy: At the end of the treatment period, euthanize the animals. Aseptically remove the lungs and spleen.

  • Bacteriological Analysis:

    • Homogenize a portion of the lungs and spleen in PBS.

    • Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of CFU.

  • Histopathology:

    • Fix a portion of the lungs in 10% formalin.

    • Embed the fixed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli.

    • Examine the sections microscopically to assess the extent of granulomatous inflammation and the presence of mycobacteria within the lesions. Histological examination can confirm that this compound kills TB bacilli within hypoxic lesions.[4][5][6]

Data Presentation

Table 1: In Vitro Activity of this compound
ConditionTarget BacilliEffective ConcentrationReference
AerobicReplicating≥ 0.016 mg/L[4]
AnaerobicDormant≥ 0.4 mg/L[4]
Table 2: In Vivo Efficacy of this compound in the Guinea Pig Model
Treatment GroupDose (mg/kg)Duration (weeks)Log10 CFU Reduction in Lungs (vs. Control)Reference
This compound1004Strong bactericidal activity[4][5]
This compound1008Strong bactericidal activity, no CFU retrieved from lung homogenates after treatment[5][12]
Standard Regimen (INH+RIF+PZA)Varies8Similar to this compound (100 mg/kg)[12]

INH: Isoniazid, RIF: Rifampin, PZA: Pyrazinamide

Table 3: Pharmacokinetic Parameters of this compound
SpeciesDoseCmax (mg/L)Tmax (h)AUC (mg·h/L)Reference
Guinea Pig10 mg/kg (single oral)Lower than human--[1][5]
Guinea Pig100 mg/kg (human-equivalent)0.53--[5]
Human100 mg BID-4-5-[1][3]

Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the curve, BID: Twice a day

Mandatory Visualizations

This compound's Mechanism of Action

This compound is a prodrug that requires activation by the F420 coenzyme-dependent nitroreductase enzyme (Ddn) within Mycobacterium tuberculosis. This activation leads to the generation of reactive nitrogen species that inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall, ultimately leading to cell death.[2][3][13]

Delamanid_Mechanism cluster_extracellular Extracellular cluster_mycobacterium Mycobacterium tuberculosis Delamanid_prodrug This compound (Prodrug) Delamanid_prodrug_internal This compound (Prodrug) Delamanid_prodrug->Delamanid_prodrug_internal Entry into bacterium Ddn Ddn (Rv3547) F420-dependent nitroreductase Delamanid_prodrug_internal->Ddn Activation Activated_this compound Reactive Nitrogen Species (Activated this compound) Ddn->Activated_this compound Mycolic_Acid_Synthesis Mycolic Acid Synthesis (Methoxy- & Keto-mycolic acids) Activated_this compound->Mycolic_Acid_Synthesis Inhibition Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Maintains Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death Disruption leads to

Caption: this compound's activation pathway and its inhibitory effect on mycobacterial cell wall synthesis.

Experimental Workflow for Evaluating this compound in the Guinea Pig Model

The following diagram illustrates the key steps involved in assessing the efficacy of this compound against latent TB in guinea pigs.

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation cluster_outcome Phase 4: Outcome Infection 1. Low-Dose Aerosol Infection (M. tuberculosis H37Rv) Latency 2. Establishment of Latency (Weeks to Months) Infection->Latency Confirmation 3. Confirmation of Latency (TST & CFU counts) Latency->Confirmation Grouping 4. Randomization into Treatment Groups Confirmation->Grouping Treatment 5. Daily Oral Gavage (4-8 weeks) Grouping->Treatment Necropsy 6. Necropsy Treatment->Necropsy Bacteriology 7a. Bacteriological Analysis (CFU Enumeration) Necropsy->Bacteriology Histopathology 7b. Histopathological Analysis (H&E and Ziehl-Neelsen) Necropsy->Histopathology Data_Analysis 8. Data Analysis & Comparison Bacteriology->Data_Analysis Histopathology->Data_Analysis

References

Application Note: Quantification of Delamanid in Human Plasma using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Delamanid in human plasma. The protocol details a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters for accurate and precise measurement. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in patients undergoing treatment for multidrug-resistant tuberculosis.

Introduction

This compound is a crucial therapeutic agent for the treatment of multidrug-resistant tuberculosis, acting through the inhibition of mycolic acid synthesis.[1][2] Monitoring plasma concentrations of this compound is essential for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. This document provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS, a highly specific and sensitive analytical technique.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (0.1 mL) add_is Add Internal Standard (IS) Solution plasma_sample->add_is add_buffer Add Carbonate Buffer add_is->add_buffer extraction Liquid-Liquid Extraction with Diethyl Ether add_buffer->extraction centrifuge Centrifuge extraction->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation Chromatographic Separation reconstitute->lc_separation ms_detection Mass Spectrometric Detection (SRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., OPC-51803 or this compound-d4)[1][3]

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[1]

  • Diethyl ether[1]

  • Formic acid[1]

  • Ammonium formate

  • Ultrapure water

  • Human plasma (blank)

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation

A liquid-liquid extraction procedure is recommended for the extraction of this compound from plasma.[1]

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 0.5 mL of carbonate buffer (0.5 mol/L, pH 10).[2]

  • Add 5 mL of diethyl ether.[1]

  • Vortex for 10 minutes.

  • Centrifuge at 1800 x g for 10 minutes.[1]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.

Alternatively, a protein precipitation method can be employed.[4]

  • Add 500 µL of acetonitrile containing the internal standard to 50 µL of plasma sample.[4]

  • Vortex for 10 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.[4]

  • Transfer 50 µL of the supernatant and dilute with 150 µL of water.[4]

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 50 mm x 2.0 mm, 3 µm)[1]
Mobile Phase A 0.2% Formic acid in Water[1]
Mobile Phase B 0.2% Formic acid in Methanol[1]
Flow Rate 0.2 mL/min[1]
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution A linear gradient can be optimized for separation.

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Selected Reaction Monitoring (SRM)
SRM Transitions See Table 1

Table 1: SRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound535.2398.1
OPC-51803 (IS)454.2325.1

Note: The specific m/z values may need to be optimized on the mass spectrometer being used.

Method Validation Summary

The described method has been validated for selectivity, linearity, accuracy, precision, and recovery.[1][2] A summary of the expected performance characteristics is provided below.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 6 - 1000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 6 ng/mL[2]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Extraction Recovery > 90%[1]

Data Analysis

The quantification of this compound is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the unknown samples is then determined from the calibration curve using linear regression.

Logical Relationship Diagram

The following diagram illustrates the logical steps involved in the LC-MS/MS data analysis process.

Data Analysis Logic raw_data Acquire Raw LC-MS/MS Data peak_integration Integrate Chromatographic Peaks (Analyte and IS) raw_data->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio calibration Generate Calibration Curve (Peak Area Ratio vs. Concentration) area_ratio->calibration regression Perform Linear Regression calibration->regression quantify Quantify this compound Concentration in Unknown Samples regression->quantify

Caption: Data analysis workflow for this compound quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of this compound in human plasma. The protocol is well-suited for researchers and drug development professionals requiring accurate and precise measurements for pharmacokinetic and other clinical studies.

References

Designing Clinical Trials for Delamanid in Combination Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing clinical trials for Delamanid in combination with other anti-tuberculosis (TB) drugs. The following sections detail this compound's mechanism of action, resistance pathways, and key considerations for clinical trial design, along with specific experimental protocols.

Introduction to this compound

This compound (trade name Deltyba) is a nitro-dihydro-imidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It is a prodrug that is activated within Mycobacterium tuberculosis (Mtb) to exert its bactericidal effect.[2][3] this compound's unique mechanism of action makes it a valuable component of combination therapy, particularly for drug-resistant strains of TB.[3]

Mechanism of Action and Resistance

This compound's efficacy is dependent on its activation by the F420 coenzyme system in Mtb.[1][2] Once activated, it inhibits the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] This disruption of the cell wall leads to bacterial cell death.[3] The activation process also generates reactive nitrogen species, contributing to its antimycobacterial activity.[2][3]

Resistance to this compound can emerge through mutations in the genes involved in the F420 coenzyme biosynthetic pathway, including ddn, fgd1, fbiA, fbiB, and fbiC.[2][4][5] These mutations impair the activation of the prodrug, rendering it ineffective.

Below is a diagram illustrating the signaling pathway for this compound's mechanism of action and the development of resistance.

Delamanid_Pathway cluster_Mtb Mycobacterium tuberculosis Cell Delamanid_prodrug This compound (Prodrug) F420_system F420 Coenzyme System (Ddn, Fgd1, FbiA-C) Delamanid_prodrug->F420_system Activation Activated_this compound Activated this compound (Reactive Nitrogen Species) Mycolic_Acid Methoxy- & Keto- Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid Inhibition Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Component of Cell_Lysis Cell Lysis Mycolic_Acid->Cell_Lysis Disruption leads to F420_system->Activated_this compound Resistance Resistance Mutations (ddn, fgd1, fbiA-C) F420_system->Resistance Mutations in genes of this pathway cause Resistance->F420_system Inhibits Activation

This compound's mechanism of action and resistance pathway.

Clinical Trial Design for this compound Combination Therapies

The design of clinical trials for this compound combination therapies should be guided by the principles of modern TB drug development, which emphasize the evaluation of entire regimens rather than individual drugs.[6][7][8] Innovative trial designs, such as multi-arm, multi-stage trials, can accelerate the identification of optimal treatment combinations.[9]

Key Considerations for Clinical Trial Protocols
  • Patient Population: Trials should enroll patients with MDR-TB, with specific cohorts for different resistance patterns (e.g., fluoroquinolone-sensitive) and special populations such as pediatric patients and individuals with HIV co-infection.[10][11][12]

  • Combination Regimen: The choice of drugs to combine with this compound should be based on preclinical data and the known resistance profiles of the patient population. Common partners include bedaquiline, linezolid, levofloxacin, and pyrazinamide.[11][13]

  • Dosing: The standard adult dose of this compound is 100 mg twice daily, taken with food.[14] Pediatric dosing is weight-based.[15]

  • Endpoints: The primary efficacy endpoint is typically the proportion of patients with a favorable outcome (cure or treatment completion) at a specified time point (e.g., 24 months).[11] Secondary endpoints include time to sputum culture conversion, adverse event rates, and pharmacokinetic parameters.[10][11]

Generalized Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial of a this compound-containing regimen.

Clinical_Trial_Workflow Screening Screening and Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization to Treatment Arms (e.g., this compound + OBR vs. Placebo + OBR) Screening->Randomization Treatment Treatment Period (e.g., 6 months) Randomization->Treatment Follow_up Post-Treatment Follow-up (e.g., 18 months) Treatment->Follow_up Data_Analysis Data Analysis and Reporting Follow_up->Data_Analysis

Generalized workflow for a this compound clinical trial.

Data Presentation: Summary of Clinical Trial Data

The following tables summarize key quantitative data from representative clinical trials of this compound.

Table 1: Overview of Selected this compound Clinical Trials

Trial Identifier Phase Patient Population Intervention Arms Primary Outcome Reference
Trial 204IIbPulmonary MDR-TBThis compound (100mg or 200mg BID) + OBR vs. Placebo + OBR for 2 monthsSputum Culture Conversion (SCC) at 2 months[16]
MDR-ENDII/IIIFluoroquinolone-sensitive MDR-TBThis compound + Linezolid + Levofloxacin + Pyrazinamide (9 or 12 months)Treatment success rate at 24 months[11]
Trial 233IIPediatric MDR-TB (0-17 years)This compound + OBR for 6 monthsSafety, tolerability, and pharmacokinetics[10]
endTBObservationalMDR-TBBedaquiline or this compound-containing regimensSafety and efficacy[17][18]

Table 2: this compound Dosing Regimens

Patient Population This compound Dose Frequency Administration Reference
Adults100 mgTwice Daily (BID)With food[14]
Pediatrics (12-17 years)100 mgTwice Daily (BID)With food[15]
Pediatrics (6-11 years)50 mgTwice Daily (BID)With food[15]
Pediatrics (3-5 years)25 mgTwice Daily (BID)With food[15]
Pediatrics (0-2 years)Weight-based (5mg QD to 10mg BID)Once or Twice DailyWith food[15]

Table 3: Efficacy Outcomes from a Phase IIb Trial (Trial 204)

Treatment Group Sputum Culture Conversion at 2 Months Median Time to SCC (days) Reference
This compound 100mg BID + OBRSignificantly higher than placeboShorter than placebo[9]
This compound 200mg BID + OBRSignificantly higher than placeboShorter than placebo[9]
Placebo + OBRBaselineBaseline[9]

OBR: Optimized Background Regimen

Experimental Protocols

Protocol: Phase III Clinical Trial of a this compound-Containing Regimen

Title: A Phase III, Randomized, Controlled Trial to Evaluate the Efficacy and Safety of a this compound-Containing Regimen for the Treatment of Multidrug-Resistant Tuberculosis.

Objectives:

  • Primary: To determine the efficacy of a this compound-containing regimen compared to a standard-of-care regimen in achieving favorable outcomes in patients with MDR-TB.

  • Secondary: To evaluate the safety and tolerability of the this compound-containing regimen, to assess the time to sputum culture conversion, and to characterize the pharmacokinetics of this compound in the target population.

Methodology:

  • Patient Screening and Enrollment:

    • Recruit adult patients with culture-confirmed pulmonary MDR-TB.

    • Obtain informed consent.

    • Conduct baseline assessments including medical history, physical examination, chest radiography, and laboratory tests.

  • Randomization:

    • Randomize eligible patients in a 1:1 ratio to either the investigational arm (this compound-containing regimen) or the control arm (WHO-recommended standard of care).

  • Treatment:

    • Administer the assigned treatment regimen for the specified duration (e.g., 6-9 months).

    • Monitor patients for adherence to treatment.

  • Data Collection:

    • Collect sputum samples for culture at regular intervals (e.g., weekly for the first 2 months, then monthly).

    • Perform safety assessments, including monitoring for adverse events and regular laboratory tests, with a focus on QT interval prolongation.

    • Collect sparse blood samples for pharmacokinetic analysis of this compound and its metabolites.

  • Follow-up:

    • Follow patients for at least 18 months after the end of treatment to assess for relapse.

  • Data Analysis:

    • Compare the proportion of patients with favorable outcomes between the two arms.

    • Analyze time-to-event data for sputum culture conversion.

    • Summarize safety and pharmacokinetic data.

Protocol: Pharmacokinetic and Drug-Drug Interaction Study

Title: An Open-Label, Multiple-Dose Study to Evaluate the Pharmacokinetics and Potential for Drug-Drug Interactions of this compound in Combination with Other Anti-TB and Antiretroviral Drugs in Healthy Volunteers.

Objectives:

  • To characterize the steady-state pharmacokinetics of this compound when administered alone and in combination with other drugs.

  • To assess the effect of co-administered drugs on the pharmacokinetics of this compound and vice versa.

Methodology:

  • Subject Enrollment:

    • Recruit healthy adult volunteers.

    • Obtain informed consent and conduct a screening visit to ensure eligibility.

  • Study Design:

    • Employ a parallel-group design with multiple treatment arms.

    • Arm 1: this compound alone.

    • Arm 2: this compound co-administered with a combination of anti-TB drugs (e.g., rifampin, isoniazid, pyrazinamide, ethambutol).[14][19]

    • Arm 3: this compound co-administered with antiretroviral drugs (e.g., tenofovir, efavirenz, lopinavir/ritonavir).[14][19]

  • Dosing:

    • Administer multiple doses of this compound and the co-administered drugs to reach steady-state concentrations.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples over a dosing interval at steady state.

    • Process blood samples to obtain plasma for drug concentration analysis.

  • Bioanalytical Method:

    • Analyze plasma samples for concentrations of this compound, its metabolites, and the co-administered drugs using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

    • Assess the magnitude of drug-drug interactions by calculating the geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters of the drugs when administered together versus alone.[19]

Table 4: Summary of this compound Drug-Drug Interactions

Co-administered Drug(s) Effect on this compound Exposure (AUC) Effect on Co-administered Drug Exposure Clinical Recommendation Reference
Tenofovir, EfavirenzNo significant effectNot affected by this compoundNo dose adjustment needed[14][19]
Lopinavir/RitonavirIncreased by ~25%Not affected by this compoundMonitor for QTc prolongation[9][14][19]
Rifampin, Isoniazid, Pyrazinamide, EthambutolDecreased by ~47%Rifampin, Isoniazid, Pyrazinamide not affected; Ethambutol increased by ~25%Co-administration with strong CYP3A4 inducers like rifampin is contraindicated[9][14][19]

Conclusion

The successful development of new, shorter, and more effective treatment regimens for MDR-TB relies on well-designed clinical trials. This compound is a critical component in the fight against drug-resistant tuberculosis. The application notes and protocols provided here offer a framework for researchers and drug development professionals to design and conduct robust clinical trials for this compound-containing combination therapies, ultimately contributing to improved patient outcomes.

References

Application Notes and Protocols: In Vitro Hollow-Fiber Model for Delamanid Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research and antimicrobial pharmacology.

Introduction

The in vitro hollow-fiber system model of tuberculosis (HFS-TB) is a dynamic, two-compartment model that allows for the simulation of human-like pharmacokinetic profiles of antimicrobial agents, enabling the study of their pharmacodynamic effects on Mycobacterium tuberculosis (Mtb) over time.[1][2] This model is particularly valuable for establishing pharmacokinetic/pharmacodynamic (PK/PD) indices, optimizing dosing regimens, and studying the emergence of drug resistance.[1][2][3] Delamanid, a nitro-dihydro-imidazooxazole derivative, is a potent anti-tuberculosis drug that requires activation by the mycobacterial F420 coenzyme system to inhibit mycolic acid synthesis.[4] The HFS-TB has been instrumental in defining the PK/PD parameters for this compound, identifying the Area Under the Concentration-Time Curve over 24 hours to Minimum Inhibitory Concentration ratio (AUC₀₋₂₄/MIC) as the key driver of its efficacy.[5]

These application notes provide a detailed protocol for utilizing the in vitro hollow-fiber model to conduct PK/PD studies of this compound against Mycobacterium tuberculosis.

Data Presentation

Table 1: this compound Pharmacokinetic/Pharmacodynamic Parameters in the Hollow-Fiber Model
ParameterValueReference
PK/PD Index of Efficacy AUC₀₋₂₄/MIC[5]
Pharmacodynamic Target (Log-Phase Growth) AUC₀₋₂₄/MIC of 195[3][6]
Pharmacodynamic Target (Acidic pH 5.8) AUC₀₋₂₄/MIC of 201[3][6]
MIC for M. tuberculosis H37Rv 0.015 mg/L[6]
Table 2: Population Pharmacokinetic Parameters of this compound in Humans (for Simulation)
ParameterValueReference
Time to Maximum Concentration (Tmax) 4-5 hours[4]
Half-life (t₁/₂) ~38 hours[4]
Absorption Rate Constant (ka) - Morning Dose 0.397 h⁻¹[7]
Absorption Lag Time - Morning Dose 0.825 h[7]

Experimental Protocols

Materials and Equipment
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 25177)

  • Culture Media:

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

    • Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC for colony forming unit (CFU) enumeration.

  • Hollow-Fiber System:

    • Hollow-fiber cartridge (e.g., Polysulfone, 20 kDa molecular weight cut-off)

    • Central reservoir

    • Diluent (fresh media) reservoir

    • Waste reservoir

    • Peristaltic pumps (for media circulation and dilution)

    • Syringe pump (for drug administration)

    • Connecting tubing (silicone, sterile)

  • Reagents:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • General Laboratory Equipment: Biosafety cabinet (BSL-3), incubator (37°C), spectrophotometer, vortex mixer, centrifuges, pipettes, sterile consumables.

Experimental Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase A Prepare M. tuberculosis inoculum (log-phase) D Inoculate Mtb into extracapillary space A->D B Prepare this compound stock solution E Simulate human PK profile of this compound via pumps B->E C Assemble and sterilize hollow-fiber system C->D D->E Allow stabilization F Collect samples from intracapillary and extracapillary spaces E->F At predefined time points G Determine bacterial burden (CFU/mL) F->G H Quantify this compound concentration (LC-MS/MS) F->H I Analyze PK/PD relationship (e.g., AUC/MIC vs. bacterial killing) G->I H->I

Caption: Experimental workflow for this compound PK/PD studies using the hollow-fiber model.

Detailed Methodologies

3.1. Preparation of M. tuberculosis Inoculum

  • Inoculate M. tuberculosis H37Rv into 50 mL of Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.

  • Incubate at 37°C with gentle agitation until the culture reaches a logarithmic growth phase, typically an optical density at 600 nm (OD₆₀₀) of 0.5-0.8.

  • Centrifuge the culture, discard the supernatant, and resuspend the bacterial pellet in fresh 7H9 broth.

  • Adjust the bacterial suspension to a final concentration that will result in an initial inoculum of approximately 1 x 10⁷ CFU/mL in the extracapillary space of the hollow-fiber cartridge.

3.2. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mg/mL.

  • Further dilute the stock solution in fresh 7H9 broth to the desired concentration for infusion into the central reservoir of the hollow-fiber system. The final concentration will depend on the desired peak concentration (Cmax) to be simulated.

3.3. Hollow-Fiber System Setup and Operation

  • Assemble the hollow-fiber system (cartridge, reservoirs, tubing) according to the manufacturer's instructions in a biosafety cabinet.[8]

  • Sterilize the entire assembly, for example, by autoclaving or using ethylene oxide.

  • Prime the system by circulating sterile 7H9 broth through both the intracapillary and extracapillary spaces.

  • Inoculate the prepared M. tuberculosis suspension into the extracapillary space of the hollow-fiber cartridge.

  • Allow the system to equilibrate for 24 hours at 37°C before initiating drug administration.

  • Program the syringe pump to administer the this compound solution into the central reservoir to mimic the absorption phase of the human pharmacokinetic profile.

  • Program the peristaltic pumps to control the flow of fresh media from the diluent reservoir into the central reservoir and the removal of media to the waste reservoir. The flow rate will determine the elimination half-life of this compound in the system.

3.4. Pharmacokinetic Simulation

To simulate a specific human pharmacokinetic profile, the pump rates are calculated based on the desired half-life (t₁/₂) and the volume of the central reservoir (Vc). The clearance (CL) from the system is determined by the flow rate (Q) of the media out of the central reservoir. The relationship is described by the equation:

t₁/₂ = (0.693 * Vc) / Q

By adjusting the flow rate (Q), any desired half-life can be simulated.

3.5. Sampling and Analysis

  • Collect samples from the extracapillary space at predefined time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).

  • Perform serial dilutions of the collected samples and plate on Middlebrook 7H10 or 7H11 agar to determine the bacterial load (CFU/mL).

  • To monitor for the emergence of resistance, plate samples on agar containing this compound at concentrations 3-4 times the MIC.

  • Collect samples from the intracapillary space to measure the this compound concentration using a validated analytical method such as LC-MS/MS to confirm that the target pharmacokinetic profile is achieved.

This compound Mechanism of Action and Activation Pathway

This compound is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effect.[4] This activation is dependent on the F420 coenzyme system. The key steps are:

  • F420 Reduction: The glucose-6-phosphate dehydrogenase (Fgd1) reduces the F420 coenzyme to its active form, F420H₂.

  • Prodrug Activation: The F420-dependent nitroreductase (Ddn), encoded by the ddn gene (Rv3547), utilizes F420H₂ to reduce this compound.

  • Reactive Intermediate Formation: This reduction process generates reactive nitrogen species, including nitric oxide, and an unstable intermediate metabolite.[9][10]

  • Mycolic Acid Inhibition: The reactive intermediate metabolite inhibits the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[4] This disruption of the cell wall leads to bacterial death.

Mutations in the genes involved in the F420 biosynthetic pathway (fbiA, fbiB, fbiC) or in fgd1 and ddn can lead to this compound resistance.[9][10]

G cluster_activation This compound Activation Pathway G6P Glucose-6-Phosphate Fgd1 Fgd1 G6P->Fgd1 F420_red F420H2 (reduced) Fgd1->F420_red Reduction F420_ox F420 (oxidized) F420_ox->Fgd1 Ddn Ddn (Rv3547) F420_red->Ddn Ddn->F420_ox Oxidation Reactive_intermediate Reactive Intermediate (e.g., Nitric Oxide) Ddn->Reactive_intermediate Activation Delamanid_prodrug This compound (Prodrug) Delamanid_prodrug->Ddn Mycolic_acid Methoxy- & Keto- Mycolic Acid Synthesis Reactive_intermediate->Mycolic_acid Inhibition Cell_death Bacterial Cell Death Mycolic_acid->Cell_death Disruption leads to

Caption: this compound activation pathway in Mycobacterium tuberculosis.

References

Application Notes and Protocols for Assessing Delamanid's Post-Antibiotic Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid (formerly OPC-67683) is a potent nitro-dihydro-imidazooxazole derivative with significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1] An important pharmacological characteristic of antimicrobial agents is the post-antibiotic effect (PAE), which is the suppression of bacterial growth that persists after a short exposure to the drug. This compound has been shown to exhibit a PAE, particularly against intracellular mycobacteria, which is comparable to that of rifampicin.[1] This document provides detailed methodologies for assessing the PAE of this compound, presents available quantitative data, and visualizes key pathways and workflows.

Mechanism of Action of this compound

This compound is a prodrug that requires activation within the mycobacterium. This process is initiated by the F420-dependent nitroreductase enzyme (Ddn), which reduces the nitro group of this compound. This activation leads to the generation of reactive nitrogen species, including nitric oxide. These reactive intermediates inhibit the synthesis of methoxy- and keto-mycolic acids, essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death.

Delamanid_Mechanism Delamanid_prodrug This compound (Prodrug) F420_system Mycobacterial F420 Coenzyme System (Ddn) Delamanid_prodrug->F420_system Activation Activated_this compound Activated this compound (Reactive Nitrogen Species) Mycolic_Acid_Synthesis Mycolic Acid Synthesis (Methoxy- and Keto-mycolic acids) Activated_this compound->Mycolic_Acid_Synthesis Inhibition Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death F420_system->Activated_this compound PAE_CFU_Workflow cluster_prep Preparation cluster_exposure Drug Exposure cluster_removal Drug Removal cluster_monitoring Monitoring Regrowth prep_culture 1. Prepare M. tuberculosis culture (e.g., H37Rv) in 7H9 broth adjust_inoculum 2. Adjust to desired inoculum density (e.g., 10^7 CFU/mL) prep_culture->adjust_inoculum add_this compound 3. Add this compound at various concentrations (e.g., 1x, 4x, 10x MIC) adjust_inoculum->add_this compound control_group 4. Prepare a drug-free control adjust_inoculum->control_group incubate_exposure 5. Incubate for a defined period (e.g., 2 or 4 hours) add_this compound->incubate_exposure control_group->incubate_exposure remove_drug 6. Remove this compound by dilution (e.g., 1:1000 dilution in fresh broth) incubate_exposure->remove_drug incubate_regrowth 7. Incubate cultures at 37°C remove_drug->incubate_regrowth sample_collection 8. Collect aliquots at time points (e.g., 0, 2, 4, 8, 24, 48, 72h) incubate_regrowth->sample_collection plate_and_count 9. Serially dilute and plate on 7H11 agar sample_collection->plate_and_count calculate_pae 10. Calculate PAE: PAE = T - C plate_and_count->calculate_pae Intracellular_PAE_Workflow cluster_infection Macrophage Infection cluster_exposure_intra Drug Exposure cluster_removal_intra Drug Removal cluster_monitoring_intra Monitoring Intracellular Regrowth seed_macrophages 1. Seed macrophages (e.g., THP-1) in culture plates infect_macrophages 2. Infect with M. tuberculosis (MOI=10:1) seed_macrophages->infect_macrophages remove_extracellular 3. Wash to remove extracellular bacteria infect_macrophages->remove_extracellular add_delamanid_intra 4. Add this compound at various concentrations remove_extracellular->add_delamanid_intra control_group_intra 5. Prepare a drug-free control remove_extracellular->control_group_intra incubate_exposure_intra 6. Incubate for a defined period (e.g., 4 hours) add_delamanid_intra->incubate_exposure_intra control_group_intra->incubate_exposure_intra remove_drug_intra 7. Wash cells to remove extracellular this compound incubate_exposure_intra->remove_drug_intra add_fresh_media 8. Add fresh, drug-free culture medium remove_drug_intra->add_fresh_media incubate_regrowth_intra 9. Incubate plates at 37°C add_fresh_media->incubate_regrowth_intra lyse_macrophages 10. At time points, lyse macrophages (e.g., with saponin) incubate_regrowth_intra->lyse_macrophages plate_and_count_intra 11. Serially dilute lysate and plate on 7H11 agar lyse_macrophages->plate_and_count_intra calculate_pae_intra 12. Calculate intracellular PAE (similar to in vitro method) plate_and_count_intra->calculate_pae_intra

References

Troubleshooting & Optimization

Addressing poor solubility of Delamanid in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Delamanid in experimental setups, focusing on its characteristic poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a hydrophobic small molecule (Log P ≈ 6.1) that is practically insoluble in aqueous solutions like water and ethanol.[1][2][3] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[][5] Due to its poor water solubility, its oral bioavailability is significantly increased when co-administered with food.[1][6]

Q2: Which solvent is recommended for preparing a primary stock solution of this compound?

A2: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing primary stock solutions of this compound for in vitro use.[1][7][8] High-concentration stock solutions, ranging from 20 mg/mL to 100 mg/mL, can be achieved.[1][5] It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]

Q3: My this compound precipitated after I diluted my DMSO stock into my aqueous cell culture medium. Is this normal?

A3: Yes, this is a very common issue. This compound's high hydrophobicity means it will readily precipitate when a concentrated DMSO stock is diluted into an aqueous environment like PBS or cell culture media. This is expected behavior. The key is to ensure the final concentration of this compound in your working solution is below its aqueous solubility limit and that the final DMSO concentration is compatible with your experimental system.

Q4: How can I prepare this compound for in vivo animal studies?

A4: For in vivo administration, a co-solvent or vehicle system is typically required. A common formulation involves first dissolving this compound in a small amount of DMSO (e.g., 10% of the final volume) and then sequentially adding other vehicles like PEG300 (e.g., 40%), a surfactant such as Tween-80 (e.g., 5%), and finally saline or water to make up the remaining volume (e.g., 45%).[3][9] Another option for oral administration is a suspension in a 5% gum arabic solution or a solution in 10% DMSO mixed with 90% corn oil.[3][10]

Q5: Are there advanced methods to improve this compound's aqueous solubility?

A5: Yes, significant research has focused on enhancing this compound's solubility and bioavailability. These methods are typically employed in advanced formulation development and include creating amorphous solid dispersions, nanoencapsulation via emulsification, and forming inclusion complexes with cyclodextrins.[2][11][12] For example, using hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase its aqueous solubility by over 50-fold.[11][13]

Data Presentation: this compound Solubility

The following tables summarize the solubility of this compound in various solvents based on published data.

Table 1: Solubility in Common Laboratory Solvents

SolventReported SolubilityMolar Equivalent (at MW=534.49)NotesCitations
DMSO ≥ 50-100 mg/mL≥ 93.6 - 187.1 mMUse fresh, anhydrous DMSO. Sonication can aid dissolution.[1][3][5][9]
Dimethylformamide (DMF) ~25 mg/mL~46.8 mMPurge with an inert gas.[5]
Ethanol ~2 mg/mL~3.7 mMRequires sonication. Considered slightly soluble.[3]
Water < 0.1 mg/mL (<0.017 mg/L)InsolublePractically insoluble at physiological pH.[2][3]
Dichloromethane (DCM) 6.67% w/w (~66.7 mg/mL)~124.8 mMUsed in formulation studies for nanoencapsulation.[2][14]

Table 2: Example Formulations for In Vivo Studies

Formulation Components (v/v)Final this compound ConcentrationSolution AppearanceNotesCitations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline~2.5 mg/mL (4.68 mM)Suspended SolutionRequires sonication. Solvents must be added sequentially.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (≥ 4.68 mM)Clear SolutionUsed for oral administration.[3]
5% Gum Arabic in WaterNot specifiedSuspensionUsed for oral gavage in guinea pig models.[10]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution for in vitro experiments.

  • Preparation: Allow the vial of solid this compound (crystalline powder) and a bottle of fresh, high-purity, anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Aseptically weigh the desired amount of this compound powder. For example, to make 1 mL of a 50 mg/mL stock, weigh 50 mg of this compound. (Note: 50 mg/mL is equivalent to 93.55 mM).[3][9]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly. If complete dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[9] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize exposure to air and moisture. Store at -20°C for long-term use (months) or 4°C for short-term use (days to weeks).[7]

Troubleshooting & Visual Guides

The primary challenge when working with this compound is preventing its precipitation upon dilution into aqueous media for final experimental use.

Troubleshooting Precipitation in In Vitro Assays

Problem: After adding my this compound DMSO stock to cell culture media, the solution turned cloudy, or I observed visible precipitate under the microscope.

  • Cause: The concentration of this compound in the final aqueous solution has exceeded its solubility limit, a phenomenon known as "crashing out."

  • Solution Workflow:

    • Check Final Concentration: Is the final molar concentration of this compound as low as possible while still being effective? this compound is potent, with MIC90 values against M. tuberculosis often in the range of 0.012 µg/mL (~22 nM).[5] Many cell-based assays use concentrations in the nanomolar to low micromolar range.

    • Minimize Final DMSO: Ensure the final percentage of DMSO in your assay is non-toxic to your cells (typically ≤ 0.5%) and is consistent across all wells, including vehicle controls.

    • Improve Dilution Technique: Instead of adding the small volume of DMSO stock directly into the final large volume of media, perform one or more intermediate serial dilutions in media. Add the stock solution to the media while vortexing or swirling to promote rapid dispersion.

    • Pre-warm Media: Adding the stock to media pre-warmed to 37°C can sometimes help maintain solubility compared to adding it to cold media.

    • Consider Protein Binding: this compound is highly protein-bound (>99.5%).[6] The presence of serum (e.g., FBS) in your culture media can help stabilize this compound and keep it in solution. Ensure your vehicle control contains the same final concentration of serum and DMSO.

Diagrams

G

G

References

Troubleshooting unexpected results in Delamanid efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delamanid.

Troubleshooting Guide: Unexpected Results in Efficacy Studies

This guide addresses common issues encountered during in vitro and in vivo this compound efficacy experiments.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values

Possible Cause 1: Acquired Resistance

Unexpectedly high MIC values may indicate the development of resistance in Mycobacterium tuberculosis isolates. Resistance to this compound is primarily associated with mutations in the F420 coenzyme bio-activation pathway.

Troubleshooting Workflow:

start High MIC Observed check_protocol Verify DST Protocol Adherence start->check_protocol sequence_genes Sequence F420 Pathway Genes (ddn, fbiA, fbiB, fbiC, fgd1) check_protocol->sequence_genes Protocol Correct analyze_mutations Analyze for Known Resistance Mutations sequence_genes->analyze_mutations no_mutation Investigate Other Mechanisms (e.g., efflux) analyze_mutations->no_mutation No Known Mutation mutation_found Correlate Mutation with Phenotypic Resistance analyze_mutations->mutation_found Mutation Identified report Document Findings no_mutation->report mutation_found->report This compound This compound (Prodrug) Ddn Ddn Enzyme (F420-dependent nitroreductase) This compound->Ddn Activation Activated_this compound Activated this compound Ddn->Activated_this compound Mycolic_Acid Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death

Technical Support Center: Optimizing Delamanid Dosage in Animal Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing delamanid in animal models of tuberculosis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for efficacy studies in mice and guinea pigs?

A1: The optimal dose of this compound can vary depending on the animal model and the specific experimental goals. However, published studies provide a good starting point. In murine models, doses have ranged from as low as 0.313 mg/kg to 100 mg/kg, with dose-dependent bactericidal activity observed.[1] For instance, a dose of 2.5 mg/kg in mice has been used in combination regimens.[2][3] In the guinea pig model, which develops human-like caseous necrotic granulomas, a daily dose of 100 mg/kg has been shown to be effective, achieving plasma concentrations comparable to those in human patients receiving 100 mg twice daily.[4][5]

Q2: How should this compound be formulated and administered to animals?

A2: this compound has low water solubility. For oral administration in animal studies, it is typically formulated as a suspension. A common vehicle is 5% gum arabic in water.[6] Administration is usually performed via oral gavage. It's important to ensure the suspension is homogenous before each administration to guarantee consistent dosing.

Q3: What are the key pharmacokinetic parameters of this compound in different animal models?

A3: Pharmacokinetic (PK) parameters for this compound have been characterized in several animal species. These parameters are crucial for translating findings to the human clinical context. Below is a summary of key PK values from various studies.

Animal ModelDose (mg/kg)Cmax (mg/L)AUCt (mg·h/L)Administration RouteReference
Guinea Pig 10--Oral[4]
1000.539.45Oral[4]
Mouse 0.625--Oral[7]
2.5--Oral[7]
10--Oral[7]
Rat ---Oral[8]
Dog ---Oral[8]
Rabbit ----[9]

Note: '-' indicates data not specified in the cited abstract.

Q4: My this compound efficacy study in mice shows inconsistent results. What could be the issue?

A4: Inconsistent results in efficacy studies can stem from several factors:

  • Drug Formulation and Administration: Ensure the this compound suspension is consistently homogenous. Variability in administration technique can also lead to inconsistent dosing.

  • Pharmacokinetic Variability: The oral bioavailability of this compound can be influenced by food intake, with high-fat meals increasing exposure.[10][11] Standardizing the feeding schedule of the animals relative to drug administration can help reduce variability.

  • Mouse Strain: Different mouse strains can exhibit varied susceptibility to Mycobacterium tuberculosis and drug metabolism, potentially impacting efficacy.

  • Infection Model: The bacterial load at the start of treatment and the specific M. tuberculosis strain used can influence treatment response.

Troubleshooting Guides

Issue: Lower than expected this compound plasma concentrations.
  • Possible Cause 1: Inadequate Oral Bioavailability.

    • Troubleshooting Step: Co-administer this compound with a high-fat meal or ensure a consistent fed state to enhance absorption.[10][11]

  • Possible Cause 2: Rapid Metabolism.

    • Troubleshooting Step: While this compound does not significantly induce or inhibit cytochrome P450 enzymes, inter-animal variability in metabolism can occur.[12][13] Consider increasing the dose or dosing frequency, guided by pilot pharmacokinetic studies in your specific animal model.

  • Possible Cause 3: Drug-drug interactions.

    • Troubleshooting Step: If this compound is used in combination therapy, be aware of potential drug-drug interactions. For instance, strong CYP3A4 inducers like rifampicin can reduce this compound exposure.[13]

Issue: Emergence of this compound resistance during the experiment.
  • Possible Cause 1: Monotherapy.

    • Troubleshooting Step: this compound, like other anti-TB drugs, should ideally be used in combination with other effective agents to prevent the selection of resistant mutants.

  • Possible Cause 2: Suboptimal Dosing.

    • Troubleshooting Step: Ensure the dosing regimen is sufficient to maintain plasma concentrations above the minimum inhibitory concentration (MIC) for the M. tuberculosis strain being used. The area under the concentration-time curve over 24 hours divided by the MIC (AUC0–24/MIC) has been identified as the key pharmacodynamic index for this compound efficacy.[7]

  • Mechanism of Resistance: Resistance to this compound is primarily associated with mutations in the F420 bio-activation pathway, involving genes such as ddn, fgd1, fbiA, fbiB, and fbiC.[14][15][16]

Experimental Protocols

Pharmacokinetic Analysis in Guinea Pigs
  • Animal Model: Female Hartley guinea pigs.

  • Drug Administration: Administer a single oral dose of this compound (e.g., 100 mg/kg) formulated in 5% gum arabic.

  • Blood Sampling: Collect blood samples via cardiac puncture at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Drug Concentration Measurement: Analyze this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[4]

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, tmax, AUC, and half-life using appropriate software (e.g., WinNonlin).[4]

Efficacy Study in a Chronic Mouse TB Model
  • Infection: Infect BALB/c mice intravenously or via aerosol with a standardized inoculum of Mycobacterium tuberculosis H37Rv.

  • Treatment Initiation: Begin treatment 4-6 weeks post-infection, once a chronic infection is established.

  • Drug Administration: Administer this compound (e.g., 2.5 mg/kg) and other combination drugs orally, once daily, five days a week.

  • Monitoring: Monitor animal weight and clinical signs throughout the study.

  • Endpoint Analysis: At specified time points (e.g., after 4, 8, 12 weeks of treatment), euthanize cohorts of mice and harvest lungs and spleens.

  • Bacterial Load Quantification: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the number of colony-forming units (CFU).

  • Relapse Assessment: In some studies, a cohort of mice is held for a period after treatment completion (e.g., 12 weeks) to assess for disease relapse by CFU enumeration.[2][3]

Visualizations

Delamanid_Activation_Pathway cluster_activation Bio-activation Pathway This compound This compound (Prodrug) Activated_this compound Activated this compound (Reactive Nitrogen Species) This compound->Activated_this compound Activation Mycolic_Acid Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for F420_Ox Coenzyme F420 (oxidized) F420H2 Coenzyme F420H2 (reduced) F420H2->F420_Ox Ddn Ddn (Deazaflavin-dependent nitroreductase) F420H2->Ddn Ddn->this compound Reduces

Caption: this compound bio-activation pathway in Mycobacterium tuberculosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Infection Animal Infection (e.g., Mouse, Guinea Pig) Incubation Establishment of Chronic Infection (4-6 weeks) Infection->Incubation Treatment Daily Oral Dosing (this compound +/- other drugs) Incubation->Treatment Monitoring Monitor Animal Health (Weight, Clinical Signs) Treatment->Monitoring Relapse_Study Relapse Assessment (Post-treatment) Treatment->Relapse_Study Euthanasia Euthanasia at Pre-defined Timepoints Monitoring->Euthanasia Organ_Harvest Harvest Lungs & Spleens Euthanasia->Organ_Harvest CFU_Count CFU Enumeration Organ_Harvest->CFU_Count Relapse_Study->Euthanasia

Caption: General workflow for a this compound efficacy study in an animal model.

References

Identifying and mitigating Delamanid-induced QT prolongation in study subjects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating Delamanid-induced QT prolongation in study subjects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary mechanism of this compound-induced QT prolongation?

A1: this compound-induced QT prolongation is primarily caused by its main metabolite, DM-6705.[1][2] This metabolite blocks the human Ether-à-go-go-Related Gene (hERG) potassium channel (IKr), which is crucial for the repolarization phase of the cardiac action potential.[1][3] Inhibition of this channel leads to a prolonged action potential duration, manifesting as a lengthened QT interval on an electrocardiogram (ECG).[3] The parent this compound compound has a weaker effect on the hERG channel compared to DM-6705.[2]

Q2: We are observing significant QT prolongation in our preclinical animal study with this compound. What are the potential contributing factors?

A2: Several factors could be contributing to exaggerated QT prolongation in your preclinical model:

  • Electrolyte Imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) are significant risk factors that can exacerbate QT prolongation.[4] Ensure that serum electrolyte levels are closely monitored and maintained within the normal range for the species.

  • Animal Model: The choice of animal model is crucial. While various models are used, conscious telemetry in dogs is a sensitive method for assessing QT interval changes.[5][6][7]

  • Co-administered Drugs: If this compound is being tested in combination with other agents, assess the potential for pharmacodynamic interactions. Drugs that also inhibit the hERG channel or affect cardiac ion channels can have additive or synergistic effects on QT prolongation.

  • Drug Metabolism: Factors influencing the metabolism of this compound to its active metabolite DM-6705, such as liver function in the animal model, can impact the extent of QT prolongation.

Q3: Our in vitro hERG assay is showing inconsistent results or artifacts. What are some common troubleshooting steps?

A3: Inconsistent hERG assay results can arise from several technical issues. Here are some troubleshooting tips:

  • Cell Line Stability: Ensure the stable expression and health of the hERG-expressing cell line (e.g., HEK293 or CHO cells).[1] Passage number and cell culture conditions can affect channel expression and function.

  • Voltage-Clamp Protocol: Use an appropriate voltage-clamp protocol to elicit and measure the hERG current accurately. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.[8]

  • Temperature Control: Maintain a stable and physiological temperature (around 35-37°C) during recordings, as hERG channel kinetics are temperature-sensitive.[9]

  • Solution Quality: Use high-quality intracellular and extracellular solutions with correct ionic concentrations. Contamination or incorrect pH can alter channel function.

  • Seal Resistance: In patch-clamp experiments, a high-resistance "giga-seal" is critical to minimize leak currents that can contaminate the hERG signal.[1]

Q4: How should we manage a study subject who develops significant QT prolongation during a clinical trial?

A4: Management of significant QT prolongation (e.g., QTc >500 ms or an increase of >60 ms from baseline) requires a systematic approach:

  • Confirm the Finding: Repeat the ECG to confirm the QT prolongation and rule out any measurement artifacts.

  • Assess for Clinical Symptoms: Inquire about symptoms such as dizziness, syncope, or palpitations.

  • Review Concomitant Medications: Identify and, if possible, discontinue any other medications known to prolong the QT interval.

  • Check Electrolytes: Immediately assess serum potassium and magnesium levels and correct any abnormalities.[4] Hypokalemia should be corrected, and maintaining potassium levels in the high-normal range is often recommended. Intravenous magnesium can be administered even with normal magnesium levels, as it can help stabilize the cardiac membrane.

  • Consider Dose Reduction or Interruption: Depending on the severity of the prolongation and the clinical context, a dose reduction or temporary discontinuation of this compound may be necessary.[10]

  • Continuous Monitoring: Implement more frequent ECG monitoring until the QT interval returns to a safe level.

Q5: Are there known drug-drug interactions that can worsen this compound-induced QT prolongation?

A5: Yes, co-administration of this compound with other drugs that prolong the QT interval can have an additive effect.[2][11][12] Caution is advised when using this compound with fluoroquinolones (like moxifloxacin) and clofazimine, which are also known to affect the QT interval.[10] Additionally, since the metabolite DM-6705 is metabolized by CYP3A4, strong inhibitors of this enzyme could potentially increase its concentration and thus the risk of QT prolongation.

Data Presentation: this compound QT Prolongation in Clinical Studies

The following tables summarize quantitative data on QT interval changes observed in clinical trials involving this compound.

Table 1: Mean Change in QTc Interval from Baseline in Patients Receiving this compound

Study/TrialTreatment GroupMean Change in QTc (ms)95% Confidence IntervalNotes
Pediatric Study[3]100 mg BID this compound12N/APlacebo-corrected change from day 1 to day 56 (QTcF).
Pediatric Study[3]200 mg BID this compound15N/APlacebo-corrected change from day 1 to day 56 (QTcF).
ACTG A5343[11][12]This compound Alone8.64.0 - 13.1Mean change from baseline averaged over weeks 8-24 (QTcF).
ACTG A5343[11][12]Bedaquiline + this compound20.716.1 - 25.3Mean change from baseline averaged over weeks 8-24 (QTcF).
Observational Study[10]This compound-containing regimen24.1 (max at week 16)N/AMaximum change from baseline in QTcF over 24 weeks of treatment.

Table 2: Incidence of Clinically Significant QT Prolongation in Patients Receiving this compound

Study/CohortTotal PatientsPatients with QT Prolongation EventPercentageEvent Definition
endTB Observational Study[13][14]2553642.5%Grade 3 or above QT prolongation or a Serious Adverse Event of any grade.
Observational Study[10]33412.1%Treatment-emergent QT interval prolongation.
Observational Study[10]3326.1%Discontinuation of this compound due to QT interval prolongation (QTcF ≥ 500 ms).

Experimental Protocols

Protocol 1: In Vitro hERG Potassium Channel Assay (Manual Patch-Clamp)

Objective: To determine the inhibitory effect of this compound and its metabolites on the hERG potassium channel current.

Materials:

  • HEK293 or CHO cell line stably expressing the hERG channel.

  • Cell culture reagents.

  • Patch-clamp rig with amplifier (e.g., HEKA EPC10) and data acquisition software.[15]

  • Borosilicate glass capillaries for micropipette fabrication.

  • Extracellular solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[9]

  • Intracellular solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP; pH 7.2 with KOH.[9]

  • Test compounds (this compound, DM-6705) dissolved in an appropriate vehicle (e.g., DMSO).

  • Positive control (e.g., E-4031 or dofetilide).

Procedure:

  • Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of the experiment, detach cells and plate them onto glass coverslips in the recording chamber.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration:

    • Mount the coverslip on the microscope stage and perfuse with extracellular solution at a physiological temperature (36 ± 1°C).[15]

    • Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

    • Apply a repolarizing step to -50 mV to elicit the hERG tail current, which is measured for analysis.[8]

    • Repeat this voltage protocol at regular intervals (e.g., every 15 seconds).

  • Compound Application:

    • Establish a stable baseline recording of the hERG current in the presence of the vehicle.

    • Perfuse the cell with increasing concentrations of the test compound (e.g., this compound, DM-6705) or positive control. Allow the current to reach a steady-state at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Calculate the percentage inhibition of the current relative to the baseline.

    • Plot the percentage inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.[15]

Protocol 2: In Vivo QT Interval Assessment (Conscious Dog Telemetry)

Objective: To evaluate the effect of this compound administration on the QT interval in a conscious, unrestrained animal model.

Materials:

  • Beagle dogs instrumented with telemetry transmitters for ECG recording.

  • Telemetry data acquisition and analysis system.

  • This compound formulation for oral administration.

  • Vehicle control.

Procedure:

  • Animal Acclimatization: Acclimatize the telemetered dogs to the study environment to minimize stress-related cardiovascular changes.

  • Baseline Recording: Record baseline ECG data for at least 24 hours prior to dosing to establish a diurnal rhythm and stable baseline QT and RR intervals.

  • Dosing: Administer this compound or vehicle control to the dogs. A crossover study design is often employed where each animal receives all treatments in a randomized order with a sufficient washout period between doses.

  • Post-Dose ECG Recording: Continuously record ECG data for at least 24 hours post-dose.

  • Data Analysis:

    • Extract high-quality ECG waveforms from the telemetry data.

    • Measure the QT and RR intervals for each cardiac cycle.

    • Correct the QT interval for heart rate (QTc) using an appropriate formula. Individual animal correction formulas (e.g., QTci = QT / (RR^b)) are often preferred to standard formulas like Bazett's or Fridericia's.

    • Calculate the change in QTc from the time-matched baseline at various time points post-dose.

    • Statistically compare the QTc changes in the this compound-treated group to the vehicle-treated group.

Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane This compound This compound DM6705 DM-6705 (Active Metabolite) This compound->DM6705 Metabolism (Albumin) hERG hERG (IKr) Potassium Channel DM6705->hERG Blocks K_ion K+ hERG->K_ion K+ Efflux Repolarization Cardiac Repolarization hERG->Repolarization Inhibition leads to delayed repolarization K_ion->Repolarization Drives AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens QT_Interval QT Interval AP_Duration->QT_Interval Determines

Caption: Mechanism of this compound-induced QT prolongation.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development hERG_Assay In Vitro hERG Assay (Patch-Clamp) Risk_Assessment_Preclinical Preclinical Risk Assessment hERG_Assay->Risk_Assessment_Preclinical IC50 Data InVivo_QT In Vivo QT Study (e.g., Dog Telemetry) InVivo_QT->Risk_Assessment_Preclinical QTc Change Data TQT_Study Thorough QT (TQT) Study or Concentration-QTc Analysis Risk_Assessment_Preclinical->TQT_Study Informs Clinical Study Design Risk_Assessment_Clinical Clinical Risk Assessment TQT_Study->Risk_Assessment_Clinical Exposure-Response Clinical_Monitoring Routine Clinical Trial ECG Monitoring Clinical_Monitoring->Risk_Assessment_Clinical Safety Data Go_NoGo Go/No-Go Decision & Risk Mitigation Plan Risk_Assessment_Clinical->Go_NoGo Decision

Caption: Workflow for assessing QT prolongation risk.

Mitigation_Strategy Start Initiate this compound Treatment Baseline Baseline Assessment: - ECG (QTc) - Serum K+, Mg++ - Concomitant Meds Start->Baseline Monitoring Routine Monitoring: - Regular ECGs - Periodic Electrolytes Baseline->Monitoring Check_QTc Is QTc > 500ms or Δ > 60ms? Monitoring->Check_QTc Action Action Required: 1. Re-measure ECG 2. Correct Electrolytes 3. Review Concomitant Meds 4. Consider Dose Reduction/ Hold this compound Check_QTc->Action Yes Continue Continue Treatment with Monitoring Check_QTc->Continue No Reassess Reassess QTc Action->Reassess Reassess->Check_QTc

Caption: Clinical risk mitigation strategy for QT prolongation.

References

Technical Support Center: Strategies to Minimize Delamanid Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the development of delamanid resistance in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Mycobacterium tuberculosis?

A1: this compound is a prodrug that requires activation by the F420 coenzyme-dependent nitroreductase system in Mycobacterium tuberculosis. The primary mechanism of resistance involves mutations in the genes responsible for the biosynthesis and activation of coenzyme F420. These genes include ddn, fgd1, fbiA, fbiB, fbiC, and fbiD. Mutations in these genes can impair the activation of this compound, leading to reduced drug efficacy.

Q2: What is the typical frequency of spontaneous this compound resistance in vitro?

A2: The reported frequency of spontaneous mutations conferring resistance to this compound in vitro is relatively high, comparable to that of isoniazid.[1] It is estimated to be between 6.4 x 10⁻⁶ and 4.2 x 10⁻⁵.[1] This highlights the importance of implementing strategies to mitigate the emergence of resistance during in vitro studies.

Q3: How can combination therapy be used to suppress the emergence of this compound resistance in vitro?

A3: Combination therapy is a key strategy to prevent the acquisition of drug resistance.[2] By using drugs with different mechanisms of action, the probability of a bacterium developing simultaneous resistance to both agents is significantly reduced. In vitro studies have demonstrated synergistic effects between this compound and other anti-tuberculosis drugs, such as bedaquiline and moxifloxacin, which can help prevent the emergence of resistant mutants.[2][3][4]

Q4: What is the Fractional Inhibitory Concentration Index (FICI) and how is it interpreted?

A4: The Fractional Inhibitory Concentration Index (FICI) is a measure used to assess the interaction between two antimicrobial agents in vitro. It is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The interaction is typically interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Indifference (or Additive): 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[5]

Troubleshooting Guide

Issue 1: Rapid emergence of this compound-resistant colonies in monotherapy experiments.

  • Possible Cause: High spontaneous mutation frequency for this compound resistance.

  • Troubleshooting Steps:

    • Implement Combination Therapy: Introduce a second anti-tuberculosis agent with a different mechanism of action. Bedaquiline and moxifloxacin have shown synergistic effects with this compound in vitro.[2][3][4]

    • Optimize Drug Concentration: Ensure that the this compound concentration used is sufficiently above the Minimum Inhibitory Concentration (MIC) of the parental strain to suppress the growth of less-fit resistant mutants.

    • Consider a Hollow-Fiber Infection Model: This dynamic model can simulate human-like pharmacokinetics and can be used to optimize dosing regimens to prevent resistance emergence.[6][7][8]

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.

  • Possible Cause 1: Instability of this compound in solution.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound for each experiment.

    • Protect stock solutions from light and store them at the recommended temperature (typically -20°C or lower) for short periods. Some studies have noted that the use of pure this compound substance may be problematic due to instability during incubation in growth medium.[9]

  • Possible Cause 2: Variation in inoculum preparation.

  • Troubleshooting Steps:

    • Standardize the inoculum preparation method to ensure a consistent starting bacterial density.

    • Use a spectrophotometer to measure the optical density of the bacterial suspension and verify the colony-forming units (CFU)/mL by plating serial dilutions.

  • Possible Cause 3: Issues with the susceptibility testing method.

  • Troubleshooting Steps:

    • Ensure the use of appropriate quality control strains with known this compound MICs in each assay.

    • For microplate-based assays, ensure proper sealing to prevent evaporation, which can alter drug concentrations.

    • Confirm that the growth medium and supplements are correctly prepared and do not interfere with this compound's activity.

Issue 3: Difficulty interpreting checkerboard assay results.

  • Possible Cause: Ambiguous growth inhibition patterns.

  • Troubleshooting Steps:

    • Include Visual and Quantitative Readouts: Supplement visual inspection of wells with a quantitative method, such as the Resazurin Microtiter Assay (REMA), to more accurately determine the MIC.

    • Careful Endpoint Determination: Clearly define the endpoint for growth inhibition (e.g., the lowest concentration showing ≥90% reduction in signal compared to the drug-free control).

    • Repeat with Narrower Concentration Ranges: If the initial checkerboard assay yields ambiguous results, repeat the experiment with a narrower range of concentrations around the suspected synergistic interaction area.

Data Presentation

Table 1: In Vitro Synergy of this compound with Bedaquiline against Drug-Resistant M. tuberculosis Isolates

Isolate TypeThis compound MIC (µg/mL)Bedaquiline MIC (µg/mL)This compound MIC in Combination (µg/mL)Bedaquiline MIC in Combination (µg/mL)FICIInteractionReference
INH-monoresistant0.0630.250.015Not specified0.31Synergy[3]
RIF-monoresistant0.0630.1250.015Not specified0.30Synergy[3]
XDR0.1250.0630.0150.0150.37Synergy[3]

INH: Isoniazid; RIF: Rifampicin; XDR: Extensively Drug-Resistant; FICI: Fractional Inhibitory Concentration Index.

Table 2: In Vitro Synergy of this compound with Moxifloxacin against Drug-Resistant M. tuberculosis Isolates

Isolate TypeThis compound MIC (µg/mL)Moxifloxacin MIC (µg/mL)This compound MIC in Combination (µg/mL)Moxifloxacin MIC in Combination (µg/mL)FICIInteractionReference
INH-monoresistant0.063Not specifiedNot specifiedNot specified0.5Synergy[3]
RIF-monoresistant0.063Not specifiedNot specifiedNot specified0.5Synergy[3]
XDR0.125Not specifiedNot specifiedNot specified0.24Synergy[3]

INH: Isoniazid; RIF: Rifampicin; XDR: Extensively Drug-Resistant; FICI: Fractional Inhibitory Concentration Index.

Experimental Protocols

1. Checkerboard Assay for Synergy Testing (Resazurin Microtiter Assay - REMA)

This protocol is adapted from standard checkerboard methodologies to assess the synergistic effects of this compound with another antimicrobial agent against M. tuberculosis.[5][10]

  • Materials:

    • 96-well microplates

    • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and glycerol

    • Stock solutions of this compound and the second test drug in a suitable solvent (e.g., DMSO)

    • M. tuberculosis culture in log-phase growth

    • Resazurin sodium salt solution (0.01% w/v in sterile water)

    • Multichannel pipette

  • Procedure:

    • Drug Dilution:

      • Prepare serial dilutions of this compound horizontally across the microplate and serial dilutions of the second drug vertically.

      • This creates a matrix of wells with varying concentrations of both drugs.

      • Include wells with each drug alone in a range of concentrations to determine their individual MICs.

      • Also, include drug-free wells as growth controls.

    • Inoculum Preparation:

      • Grow M. tuberculosis to mid-log phase in 7H9 broth.

      • Adjust the turbidity of the culture to a McFarland standard of 0.5-1.0.

      • Dilute the bacterial suspension in 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation and Incubation:

      • Add the prepared inoculum to all wells of the microplate.

      • Seal the plates and incubate at 37°C for 7-10 days.

    • Addition of Resazurin and Reading:

      • After incubation, add 30 µL of the resazurin solution to each well.

      • Incubate for another 24-48 hours.

      • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

    • FICI Calculation:

      • Determine the MIC of each drug alone and in combination from the checkerboard results.

      • Calculate the FICI using the formula mentioned in the FAQs.

2. Time-Kill Kinetics Assay

This protocol outlines a method to assess the bactericidal or bacteriostatic activity of this compound over time.[11][12][13]

  • Materials:

    • M. tuberculosis culture in log-phase growth

    • Middlebrook 7H9 broth with supplements

    • This compound stock solution

    • Sterile culture tubes or flasks

    • Plating supplies (7H10 or 7H11 agar plates)

    • Incubator

  • Procedure:

    • Inoculum Preparation:

      • Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth.

      • Adjust the inoculum to a starting concentration of approximately 10⁵ - 10⁶ CFU/mL.

    • Drug Exposure:

      • Set up a series of culture tubes or flasks. Include a drug-free growth control and tubes with this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).

      • Inoculate all tubes with the prepared bacterial suspension.

    • Sampling and Plating:

      • At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each tube.

      • Perform serial dilutions of the aliquots in fresh broth or saline.

      • Plate the dilutions onto 7H10 or 7H11 agar plates.

    • Incubation and Colony Counting:

      • Incubate the plates at 37°C for 3-4 weeks.

      • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Data Analysis:

      • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control.

      • A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Visualizations

Delamanid_Activation_Pathway cluster_F420_Biosynthesis Coenzyme F420 Biosynthesis cluster_Delamanid_Activation This compound Activation cluster_Cellular_Effect Cellular Effect Fgd1 Fgd1 FbiC FbiC Fgd1->FbiC F420 Biosynthesis FbiA FbiA FbiC->FbiA F420 Biosynthesis FbiB FbiB FbiA->FbiB F420 Biosynthesis FbiD FbiD FbiB->FbiD F420 Biosynthesis Ddn Ddn (Nitroreductase) FbiD->Ddn Provides Coenzyme F420 Delamanid_prodrug This compound (Prodrug) Delamanid_prodrug->Ddn Activated_this compound Activated this compound (Reactive Nitrogen Species) Ddn->Activated_this compound Activation Mycolic_Acid Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid Inhibition Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Leads to

Caption: this compound activation pathway and mechanism of action.

Experimental_Workflow start Start: Isolate M. tuberculosis mic_testing Determine MIC of Single Agents start->mic_testing checkerboard Checkerboard Assay (this compound + Partner Drug) mic_testing->checkerboard fici_calc Calculate FICI checkerboard->fici_calc time_kill Time-Kill Kinetics Assay (Synergistic Combination) fici_calc->time_kill If Synergy (FICI <= 0.5) resistance_freq Determine Resistance Frequency (Monotherapy vs. Combination) fici_calc->resistance_freq If Synergy (FICI <= 0.5) time_kill->resistance_freq end End: Optimized In Vitro Strategy resistance_freq->end

Caption: Workflow for evaluating combination therapy to minimize resistance.

Logical_Relationship cluster_problem Problem cluster_cause Primary Cause cluster_strategy Mitigation Strategy cluster_outcome Desired Outcome Resistance This compound Resistance Development Mutation Spontaneous Mutations in F420 Pathway Genes Resistance->Mutation is caused by Combination Combination Therapy Combination->Resistance mitigates Synergy Synergistic Drug Interaction (e.g., with Bedaquiline) Combination->Synergy relies on Suppression Suppression of Resistant Mutant Emergence Synergy->Suppression leads to

Caption: Logical relationship of strategies to minimize this compound resistance.

References

Delamanid Adverse Effect Management: A Technical Support Center for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for managing the adverse effects of Delamanid in long-term animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues encountered during preclinical investigations.

Disclaimer: While this guide provides a comprehensive overview based on publicly available data, it is important to note that detailed quantitative results from long-term preclinical toxicology studies (e.g., 26-week and 39-week rat studies) are not fully available in the public domain. The information presented here is compiled from various sources, including regulatory assessments and research publications.

Frequently Asked Questions (FAQs)

Q1: What is the primary adverse effect of this compound observed in long-term animal studies?

A1: The most significant adverse effect of this compound observed in both animal studies and clinical trials is the prolongation of the QT interval on an electrocardiogram (ECG)[1][2]. This effect is primarily attributed to its major metabolite, DM-6705[2].

Q2: Are there other notable adverse effects of this compound in animals besides QT prolongation?

A2: While QT prolongation is the most prominent concern, other effects have been noted in animal studies:

  • Reproductive Toxicity: Studies in animals have indicated reproductive toxicity, including fetal abnormalities in rats, though this was observed at exposures higher than those expected clinically[1][3]. This compound is also excreted in the breast milk of rats[1].

  • Reduced Motor Activity: A 14-day pilot study in rats, where this compound was administered in combination with other drugs, showed a decrease in motor and exploratory activity[4][5].

  • Effects on Clotting Factors: In mouse, rabbit, and rat models, this compound has been shown to potentially reduce levels of vitamin K-dependent clotting factors (II, VII, IX, and X), leading to an increase in prothrombin time (PT) and activated partial thromboplastin time (APTT)[1].

  • Lack of Other Major Organ Toxicity: In a 4-week dose-range finding study in juvenile rats, no treatment-related effects on body weight, food consumption, or hematology were observed[6]. Additionally, long-term studies in mice and rats (up to 104 weeks) did not show evidence of carcinogenicity[1].

Q3: Is this compound's potential for QT prolongation dose-dependent?

A3: Yes, the rate of QT prolongation has been observed to increase in a dose-related manner[1].

Troubleshooting Guides

Issue: Managing and Monitoring QT Prolongation in Rodent Studies

Symptom: Observation of a prolonged QT interval on ECGs of animals treated with this compound.

Cause: This is a known pharmacological effect of this compound, primarily mediated by its metabolite DM-6705, which is thought to inhibit the hERG potassium channel[2].

Solution/Management Protocol:

  • Baseline ECG: Obtain baseline ECG recordings for all animals before the commencement of the study to establish individual normal values.

  • Regular ECG Monitoring:

    • Frequency: Conduct regular ECG monitoring throughout the study. The frequency may depend on the study duration and dose levels but should be more frequent during the initial weeks as QT prolongation tends to increase and then stabilize[4]. A suggested schedule is weekly for the first month, then bi-weekly or monthly thereafter.

    • Timing: Perform ECG recordings at the time of expected peak plasma concentration (Tmax) of this compound and its metabolite DM-6705 to capture the maximum effect.

  • Data Analysis:

    • Heart Rate Correction: The QT interval in rodents is highly dependent on heart rate. It is crucial to use a heart rate correction formula. While various formulas exist, Bazett's or Fridericia's formulas are commonly used, though their suitability for rodents can be debated. It is recommended to report both the absolute QT interval and the corrected QT (QTc) interval.

    • Statistical Analysis: Compare the QTc intervals of the this compound-treated groups with the vehicle control group. A statistically significant increase in QTc interval should be considered a positive finding.

  • Troubleshooting & Actionable Steps:

    • Confirm Findings: If a significant QT prolongation is observed, repeat the ECG measurements to confirm the finding and rule out technical errors.

    • Dose-Response Evaluation: Analyze the data to determine if the QT prolongation is dose-dependent.

    • Electrolyte Monitoring: Monitor serum electrolyte levels (potassium, calcium, magnesium), as imbalances can exacerbate QT prolongation.

    • Consider Co-administered Drugs: If this compound is being tested in combination with other agents, be aware of potential additive effects on QT prolongation.

    • Dose Adjustment/Interruption: In cases of excessive QT prolongation (e.g., >25% increase from baseline or predefined threshold), consider dose reduction or temporary interruption of dosing to assess reversibility, as per the study protocol.

Data Presentation

The following tables summarize the available quantitative data from long-term animal studies. As previously mentioned, detailed data from comprehensive long-term toxicity studies are not publicly available.

Table 1: Summary of Findings from a 14-Day Pilot Toxicity Study in Rats (this compound in Combination Regimens)

ParameterObservationSpeciesStudy Duration
MortalityNo deaths reportedRat14 days
Body WeightNo negative impact on body weight changesRat14 days
Laboratory ParametersNo significant changesRat14 days
Morphometric ParametersNo significant changesRat14 days
NeurotoxicityDecrease in motor and exploratory activityRat14 days
Cardiotoxicity (QT Interval)Insignificant prolongationRat14 days

Source: Mozhokina et al. (2023)[4][5]

Table 2: Summary of a 4-Week Dose-Range Finding Study in Juvenile Rats

Dose GroupMortalityObservationsSpeciesStudy Duration
Control (0 mg/kg)0No treatment-related effectsRat (Juvenile)4 weeks
Low Dose (10 mg/kg)0No treatment-related effectsRat (Juvenile)4 weeks
Mid Dose (30 mg/kg)0No treatment-related effectsRat (Juvenile)4 weeks
High Dose (100 mg/kg)0No treatment-related effectsRat (Juvenile)4 weeks
Very High Dose (300 mg/kg)1 animal (cause unknown)No other test article-related changesRat (Juvenile)4 weeks

Source: European Medicines Agency Assessment Report (2020)[6]

Experimental Protocols

Protocol: Non-Invasive ECG Monitoring in Rats for QT Interval Assessment

Objective: To monitor the QT interval in rats during long-term administration of this compound.

Materials:

  • Non-invasive ECG recording system for small animals.

  • Restrainers appropriate for the size of the rats.

  • ECG electrodes (e.g., limb clips or needle electrodes).

  • Conductive gel.

  • Data acquisition and analysis software.

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the restraint procedure for several days before the first recording to minimize stress-induced heart rate variability.

  • Animal Preparation:

    • Gently restrain the rat.

    • Apply a small amount of conductive gel to the electrode sites.

    • Attach the ECG electrodes to the appropriate limbs (e.g., Lead II configuration: right forelimb, left hindlimb, and a ground electrode on the right hindlimb).

  • ECG Recording:

    • Allow the animal to stabilize in the restrainer for a few minutes before starting the recording.

    • Record a continuous ECG for a minimum of 2-5 minutes to obtain a stable and clean signal.

    • Ensure a clear and well-defined P wave, QRS complex, and T wave.

  • Data Analysis:

    • Select several representative, artifact-free ECG segments for analysis.

    • Measure the heart rate (RR interval).

    • Measure the QT interval from the beginning of the QRS complex to the end of the T wave.

    • Correct the QT interval for heart rate using a predefined formula (e.g., Bazett's: QTc = QT / √RR).

    • Average the QTc values for each animal at each time point.

  • Reporting:

    • Report the mean ± SEM for both absolute QT and corrected QTc intervals for each treatment group.

    • Perform statistical analysis to compare treated groups to the control group.

Mandatory Visualization

Delamanid_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell This compound This compound Ddn (Rv3547) Ddn (Rv3547) This compound->Ddn (Rv3547) Pro-drug activation Activated this compound Activated this compound Ddn (Rv3547)->Activated this compound Mycolic Acid Synthesis Mycolic Acid Synthesis Activated this compound->Mycolic Acid Synthesis Inhibits Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Maintains Mycolic Acid Synthesis->Cell Wall Integrity Disruption Delamanid_Metabolism This compound This compound DM-6705 (M1) DM-6705 (M1) This compound->DM-6705 (M1) Metabolized by Plasma Albumin Other Metabolites (M2, M3, etc.) Other Metabolites (M2, M3, etc.) DM-6705 (M1)->Other Metabolites (M2, M3, etc.) Metabolized by CYP3A4 QT Prolongation QT Prolongation DM-6705 (M1)->QT Prolongation Primarily responsible for Delamanid_Signaling_Pathway This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits STAT1 STAT1 JAK2->STAT1 Phosphorylates p-STAT1 p-STAT1 STAT1->p-STAT1 CXCL10 Expression CXCL10 Expression p-STAT1->CXCL10 Expression Promotes Inflammation Inflammation CXCL10 Expression->Inflammation Contributes to

References

Navigating Delamanid Administration: The Critical Impact of Food on Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Support Guide

This technical support center provides essential guidance on the significant influence of food on the pharmacokinetic profile of delamanid, a crucial drug in the treatment of multidrug-resistant tuberculosis. Adherence to proper administration protocols is paramount to ensure optimal drug exposure and therapeutic efficacy in clinical and research settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of food on this compound absorption?

A1: Food significantly enhances the oral bioavailability of this compound. Co-administration with a meal, particularly a high-fat meal, can increase the total drug exposure (AUC) and peak plasma concentration (Cmax) of this compound substantially.

Q2: By how much does food increase this compound absorption?

A2: Studies have consistently shown that a standard meal can increase the oral bioavailability of this compound by approximately 2.7-fold compared to administration in a fasted state[1][2]. Some studies suggest this increase can be up to three times higher in a fed state[3].

Q3: Why does food have such a pronounced effect on this compound absorption?

A3: this compound has poor water solubility[1]. The presence of food, especially fats, in the gastrointestinal tract likely enhances its solubilization and absorption.

Q4: What are the clinical implications of this food effect?

A4: To ensure adequate and consistent drug absorption, it is strongly recommended that this compound be administered with food[4][5]. Taking this compound on an empty stomach can lead to sub-optimal drug levels and potentially compromise treatment efficacy.

Q5: Does the type of meal matter?

A5: Yes, high-fat meals have been noted to have a more pronounced effect on increasing this compound's bioavailability compared to standard low-fat meals[6]. For consistency in pharmacokinetic studies, the composition of the meal should be standardized.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
High inter-subject variability in this compound plasma concentrations. Inconsistent food intake among study participants.Ensure strict adherence to a standardized meal plan for all participants receiving this compound. The timing of the meal relative to drug administration must also be consistent.
Lower than expected this compound exposure (AUC and Cmax) in a clinical study. Administration of this compound on an empty stomach or with a low-fat meal.Verify that the experimental protocol explicitly requires administration with a standard or high-fat meal. Review patient diaries or direct observation records to confirm compliance.
Delayed Tmax observed in some subjects. Natural physiological variability or differences in gastric emptying rates influenced by meals.While a Tmax of approximately 4-5 hours is expected with food, some variation is normal[4]. Analyze data for trends but minor deviations may not be clinically significant.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound under fed and fasted conditions based on available data.

Parameter Fasted State Fed State (with Standard Meal) Fold Increase
AUC (Area Under the Curve) Lower~2.7-fold higher~2.7x[1][2]
Cmax (Maximum Concentration) LowerSignificantly HigherData suggests a substantial increase
Tmax (Time to Maximum Concentration) ~4-5 hours~4-5 hoursNo significant change[4]

Experimental Protocols

Protocol: Assessing the Impact of Food on this compound Pharmacokinetics

1. Study Design:

  • A randomized, open-label, two-period, two-sequence crossover study is recommended.

  • A sufficient washout period (at least 7 days) should be implemented between the two periods.

2. Subject Population:

  • Healthy adult volunteers.

  • Inclusion/Exclusion criteria should be clearly defined to minimize variability.

3. Dosing and Administration:

  • Fasted State: Following an overnight fast of at least 10 hours, a single oral dose of this compound (e.g., 100 mg) is administered with a standardized volume of water (e.g., 240 mL). No food is allowed for at least 4 hours post-dose.

  • Fed State: Following an overnight fast of at least 10 hours, subjects are given a standardized high-fat breakfast. The single oral dose of this compound (e.g., 100 mg) is administered within 30 minutes of completing the meal, with a standardized volume of water.

4. Standardized High-Fat Meal Composition:

  • The meal should contain approximately 800 to 1000 calories.

  • Approximately 50% of the calories should be derived from fat.

  • A typical composition includes two eggs fried in butter, two strips of bacon, two slices of toast with butter, four ounces of hash brown potatoes, and eight ounces of whole milk.

5. Pharmacokinetic Sampling:

  • Blood samples should be collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, and 96 hours).

  • Plasma should be separated and stored frozen until analysis.

6. Bioanalytical Method:

  • A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method should be used to quantify this compound concentrations in plasma.

7. Data Analysis:

  • Pharmacokinetic parameters (AUC, Cmax, Tmax) are to be calculated using non-compartmental analysis.

  • Statistical comparisons of the parameters between the fed and fasted states should be performed.

Visualizations

FoodEffectthis compound cluster_0 Administration Conditions cluster_1 Physiological Environment cluster_2 Pharmacokinetic Outcome Fasted_State Fasted State (No Food) Low_Solubility Poor Aqueous Solubility of this compound Fasted_State->Low_Solubility Leads to Fed_State Fed State (Standard/High-Fat Meal) Enhanced_Solubilization Enhanced Solubilization (Presence of Bile Salts and Lipids) Fed_State->Enhanced_Solubilization Promotes Low_Absorption Low and Variable Absorption Low_Solubility->Low_Absorption Results in High_Absorption Increased and Consistent Absorption Enhanced_Solubilization->High_Absorption Results in

References

Technical Support Center: Enhancing Oral Bioavailability of Delamanid in Research Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the oral bioavailability of Delamanid in experimental formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating this compound for oral delivery?

This compound is a hydrophobic small molecule with poor aqueous solubility (<0.017 mg/L), which limits its dissolution and subsequent absorption in the gastrointestinal tract, leading to low oral bioavailability.[1][2][3][4] Overcoming this poor water solubility is the central challenge in developing effective oral formulations.[5]

Q2: What are the most common strategies to improve the oral bioavailability of this compound in a research setting?

Several advanced formulation strategies have been investigated to enhance the aqueous dissolution and bioavailability of this compound. These include:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing this compound in its amorphous state within a polymer matrix, which can increase its solubility compared to the crystalline form.[1][2][6][7] The commercial formulation, Deltyba, is an ASD of this compound in hydroxypropyl methylcellulose phthalate (HPMCP).[1]

  • Nanoencapsulation: Encapsulating this compound into nanoparticles increases the surface area for dissolution.[1][6][7] This can be achieved through methods like emulsification.[6][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[8][9] This can improve the solubility and absorption of lipophilic drugs like this compound.[8]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate hydrophobic drugs, enhancing their solubility, stability, and bioavailability.[10][11][12]

  • Cyclodextrin Complexation: This technique involves the formation of inclusion complexes with cyclodextrins to increase the aqueous solubility of poorly soluble drugs.[13][14]

Q3: Does food impact the bioavailability of this compound?

Yes, the oral bioavailability of this compound is significantly affected by food. Administration with a standard meal can increase its bioavailability by approximately 2.7-fold compared to fasting conditions.[15][16] A high-fat meal can increase it by more than 4-fold.[15] This is an important consideration for in vivo animal studies.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low in vitro dissolution rate of this compound from the formulation. Crystalline nature of the drug, insufficient solubility enhancement.Consider formulating this compound as an amorphous solid dispersion (ASD) with a suitable polymer like HPMCP.[1] Alternatively, explore nanoencapsulation techniques to increase the surface area for dissolution.[6][7] Self-emulsifying drug delivery systems (SEDDS) can also be effective in improving dissolution.[8][9]
Inconsistent results in animal pharmacokinetic studies. High inter-individual variability, food effect.Standardize feeding protocols for animal studies, as food significantly impacts this compound's bioavailability.[15][16][17] Ensure consistent formulation preparation and administration techniques.
Phase separation or recrystallization of Amorphous Solid Dispersion (ASD) formulation during storage. Instability of the amorphous state, particularly under high temperature and humidity.[1][2][6][7]Nanoencapsulation can be a more stable alternative to ASDs, as the stabilizer layer on the nanoparticle surface can limit drug crystallization.[1][6][7] Store ASD formulations in controlled environments with low humidity.
Difficulty in forming stable this compound-loaded nanoparticles via precipitation. Interference of this compound's functional groups (trifluoromethyl and nitro groups) with stabilizer attachment.[1][6][7]Utilize an emulsification-based approach for nanoencapsulation. In this method, this compound remains dissolved in the organic phase during nanoparticle formation, circumventing issues with stabilizer attachment to a solid drug core.[1][6][7]
Poor encapsulation efficiency in lipid-based formulations. Suboptimal selection of lipids and surfactants.Screen different lipids, surfactants, and co-surfactants to identify a system with high this compound solubility. For SEDDS, constructing ternary phase diagrams can help identify the optimal composition for microemulsion formation.[8]

Quantitative Data Summary

Table 1: Enhancement of this compound Solubility using Cyclodextrins

CyclodextrinFold Increase in Aqueous Solubility
HP-β-CD (Cavasol® W7)54-fold
SBE-β-CD (Captisol®)27-fold
HP-ɣ-CD (Cavasol® W8)13-fold

Data sourced from solubility screening experiments.[14]

Table 2: Characteristics of this compound-Loaded Nanoparticles via Emulsification

Formulation ParameterValue
Stabilizer Composition1:1 mass ratio of lecithin and HPMC
Droplet Size~250 nm
This compound Loading40%

Data from initial formulation screening using probe-tip ultrasonication.[1][6][7]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles by Emulsification and Spray Drying

This protocol is adapted from a study on the formulation and scale-up of this compound nanoparticles.[1][6]

1. Preparation of Solutions:

  • Aqueous Phase: Dissolve the water-soluble stabilizer (e.g., HPMC) in deionized water.
  • Organic Phase: Dissolve this compound and any lipid-soluble stabilizer (e.g., lecithin) in a volatile organic solvent like dichloromethane. A concentration of 6.67% w/w this compound in dichloromethane has been reported.[6]

2. Emulsification (Small Scale - Probe-Tip Ultrasonication):

  • Combine the aqueous and organic phases in a glass vial to a final volume of 5 mL.
  • Place the vial in an ice water bath on a magnetic stir plate and add a magnetic stir bar.
  • Sonicate the mixture using a probe-tip ultrasonicator (e.g., 20 kHz, 20% intensity) for a set duration (e.g., 3 minutes) while stirring.[6]

3. Emulsification (Larger Scale - High-Pressure Homogenization):

  • Prepare a larger batch of the pre-emulsion mixture.
  • Process the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) to achieve a uniform droplet size.[1]

4. Spray Drying:

  • The resulting emulsion is then spray-dried to produce a dry powder of this compound-loaded nanoparticles. This step removes the solvent and water.

5. Characterization:

  • Measure the particle size and size distribution of the emulsion droplets using dynamic light scattering (DLS).
  • Assess the in vitro dissolution of the spray-dried powder and compare it to crystalline this compound.[6]

Protocol 2: In Vitro Dissolution Assay

This protocol provides a general method for assessing the dissolution of this compound formulations.

1. Preparation of Dissolution Medium:

  • Prepare an aqueous buffer solution, for example, 150 mM HEPES buffer at pH 7 containing a surfactant like 3% w/w Tween 80 to ensure sink conditions.[6]

2. Dissolution Test:

  • Add a known amount of the this compound formulation (e.g., spray-dried powder) to a specified volume of the pre-warmed dissolution medium under constant stirring.
  • At predetermined time intervals, withdraw aliquots of the dissolution medium.
  • Replace the withdrawn volume with fresh, pre-warmed medium.

3. Sample Analysis:

  • Filter the collected samples to remove any undissolved particles.
  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][6]

4. Calculation:

  • Calculate the percentage of this compound dissolved at each time point.

Visualizations

Experimental_Workflow_Nanoencapsulation cluster_prep Solution Preparation cluster_emulsify Emulsification A Aqueous Phase (HPMC in Water) C Probe-Tip Ultrasonication (Small Scale) A->C D High-Pressure Homogenization (Large Scale) A->D B Organic Phase (this compound & Lecithin in DCM) B->C B->D E Emulsion (~250nm droplets) C->E D->E F Spray Drying E->F G Dry Powder of This compound Nanoparticles F->G

Workflow for this compound nanoencapsulation via emulsification.

Troubleshooting_Logic cluster_solutions Potential Solutions cluster_asd_issues ASD Troubleshooting start Low in vitro dissolution? asd Formulate as Amorphous Solid Dispersion (ASD) start->asd Yes nano Nanoencapsulation (e.g., Emulsification) start->nano Yes sedds Develop a Self-Emulsifying Drug Delivery System (SEDDS) start->sedds Yes asd_instability ASD unstable during storage? asd->asd_instability nano_alt Consider Nanoencapsulation for better stability asd_instability->nano_alt Yes

Troubleshooting logic for low this compound dissolution.

References

Validation & Comparative

A Head-to-Head Comparison of Delamanid and Bedaquiline for Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) has presented a formidable challenge to global public health. In response, the development of new therapeutic agents has been a critical priority. Among the most significant recent advancements are Delamanid and Bedaquiline, two novel drugs that have shown considerable promise in treating MDR-TB. This guide provides a detailed head-to-head comparison of their performance against MDR-TB strains, supported by available clinical and in-vitro data, experimental protocols for key assays, and visualizations of their mechanisms of action.

Executive Summary

This compound and Bedaquiline represent distinct classes of anti-tubercular drugs with unique mechanisms of action. Bedaquiline, a diarylquinoline, targets and inhibits the proton pump of mycobacterial ATP synthase, disrupting the energy metabolism of Mycobacterium tuberculosis.[1][2] this compound, a nitro-dihydro-imidazooxazole derivative, is a prodrug that, upon activation by the mycobacterial F420 coenzyme system, inhibits the synthesis of essential mycolic acids in the bacterial cell wall.[3][4][5] Both drugs have demonstrated efficacy in improving treatment outcomes for MDR-TB patients, particularly in achieving sputum culture conversion. However, their performance characteristics, safety profiles, and potential for use in combination therapy warrant a closer examination.

Comparative Efficacy and Safety

Direct head-to-head randomized controlled trials comparing this compound and Bedaquiline are limited. However, data from cohort studies and a Markov model simulation provide valuable insights into their relative effectiveness and safety.

Clinical Outcomes: Sputum Culture Conversion and Treatment Success

A key indicator of anti-tubercular drug efficacy is the rate of sputum culture conversion, which signifies the elimination of viable bacteria from the patient's lungs. Several studies have reported on the performance of this compound and Bedaquiline in this regard.

In a multicentre cohort study in Korea involving 61 patients with MDR-TB, 39 were treated with a Bedaquiline-containing regimen, 11 with a this compound-containing regimen, and 11 with both sequentially.[6] Of the 55 patients with positive sputum cultures at the start of treatment, 70.9% achieved culture conversion within a median of 119 days.[6] While the overall conversion rate did not differ significantly between the treatment groups, this study provides real-world data on their use.[6]

Another study comparing a Bedaquiline-Delamanid combination regimen to a Bedaquiline-based regimen showed no significant difference in 6-month culture conversion rates (81.8% vs. 92.5%, respectively).[7] However, the combination group had patients with more advanced drug resistance.[7]

A Markov model simulation study was conducted to estimate the incremental effectiveness of this compound versus Bedaquiline over a lifetime. The model predicted that this compound would result in a greater quality-adjusted life-year (QALY) gain compared to Bedaquiline (1.30 additional QALYs per patient).[8] It is important to note that this is a simulation and not direct clinical trial evidence.[8]

Table 1: Comparison of Clinical Efficacy

ParameterThis compoundBedaquilineSource(s)
Sputum Culture Conversion Rate (at 6 months) ~82% (in combination)~93% (as part of a regimen)[7]
Median Time to Culture Conversion Not consistently reported119 days (in a cohort study)[6]
Treatment Success Rate Favorable outcomes noted in various studiesFavorable outcomes noted in various studies[6][7]
Incremental QALYs (vs. background regimen) 2.441.14[8]
In-Vitro Activity

In-vitro studies provide a direct comparison of the intrinsic activity of drugs against bacterial strains. Studies have shown that Bedaquiline exhibits potent in-vitro activity against a wide range of nontuberculous mycobacteria (NTM) in addition to M. tuberculosis.[9] In contrast, this compound showed high MIC values for most NTM, with the exception of Mycobacterium kansasii.[9] One study found that this compound exhibited greater in-vitro potency than another nitroimidazole, pretomanid, against MDR- and XDR-TB isolates.[10]

Table 2: Comparison of In-Vitro Activity

ParameterThis compoundBedaquilineSource(s)
MIC50 for M. tuberculosis Varies by strainVaries by strain[9]
Activity against NTM LimitedBroad[9]
Activity against Macrolide-Resistant NTM High MICsLow MICs[9]
Safety and Tolerability

Both this compound and Bedaquiline are associated with a risk of QT interval prolongation, a potential cardiac side effect. A nationwide retrospective cohort study in South Korea involving 1998 MDR-TB patients found that a this compound-containing regimen increased the risk of long QT-related cardiac events, while a Bedaquiline-containing regimen was associated with an increased risk of acute liver injury.[11][12] Neither drug was found to increase the risk of all-cause death at 24 months compared to conventional regimens.[11][12]

When used in combination, the risk of QT prolongation is a significant concern. However, a study comparing a Bedaquiline-Delamanid regimen to a Bedaquiline-only regimen found that while the proportion of patients with QT interval prolongation was higher in the combination group, there were no symptomatic cases or drug withdrawals due to this adverse event in either group.[7]

Table 3: Comparison of Key Adverse Events

Adverse EventThis compoundBedaquilineSource(s)
QT Interval Prolongation Increased risk of long QT-related cardiac eventsRisk of QT prolongation[7][11][12]
Hepatotoxicity Not identified as a primary riskIncreased risk of acute liver injury[11][12]
Mortality No increased risk at 24 monthsNo increased risk at 24 months[11][12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol outlines a common method for determining the MIC of anti-tubercular agents against M. tuberculosis.

a. Preparation of Inoculum:

  • Culture M. tuberculosis H37Rv on 7H11 agar plates for 3-4 weeks at 37°C to obtain isolated colonies.

  • Prepare a working stock by suspending a loopful of colonies in 7H9 broth.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.

  • Dilute the adjusted suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

b. Assay Procedure:

  • In a sterile 96-well round-bottom microplate, add 200 µL of sterile deionized water to all perimeter wells to prevent evaporation.

  • Add 100 µL of 7H9 broth to all inner wells.

  • Prepare serial two-fold dilutions of the test drugs (this compound and Bedaquiline) directly in the microplate wells, typically starting from a high concentration in the first column.

  • Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the drug dilutions and to drug-free control wells.

  • Seal the plate with parafilm and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.[13]

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[13]

MABA_Workflow cluster_prep Inoculum Preparation cluster_assay Assay Procedure Culture Culture M. tb Suspend Suspend colonies in broth Culture->Suspend Adjust Adjust turbidity Suspend->Adjust Dilute Dilute to final concentration Adjust->Dilute Inoculation Inoculate with M. tb Dilute->Inoculation Plate_Prep Prepare 96-well plate Drug_Dilution Serial drug dilutions Plate_Prep->Drug_Dilution Drug_Dilution->Inoculation Incubate_1 Incubate (7 days) Inoculation->Incubate_1 Add_Reagent Add Alamar Blue Incubate_1->Add_Reagent Incubate_2 Incubate (24h) Add_Reagent->Incubate_2 Read_Results Read results (color change) Incubate_2->Read_Results

Workflow for MIC determination using MABA.
Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

a. Preparation:

  • Prepare a mid-logarithmic phase culture of M. tuberculosis in 7H9 broth.

  • Adjust the bacterial suspension to a starting inoculum of approximately 1-5 x 10^5 CFU/mL.

  • Prepare drug solutions of this compound and Bedaquiline at various concentrations (e.g., 1x, 4x, 16x MIC).

b. Assay Procedure:

  • Dispense the bacterial inoculum into multiple culture tubes.

  • Add the prepared drug solutions to the respective tubes. Include a drug-free growth control.

  • Incubate all tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions of the aliquots in fresh 7H9 broth.

  • Plate 100 µL of each dilution onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the number of colony-forming units (CFU) on each plate.

  • Calculate the CFU/mL for each time point and drug concentration.

  • Plot the log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[14]

Time_Kill_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation and Sampling cluster_quantification Quantification cluster_analysis Data Analysis Inoculum Prepare M. tb inoculum Dispense Dispense inoculum and drugs into tubes Inoculum->Dispense Drugs Prepare drug concentrations Drugs->Dispense Incubate Incubate at 37°C Dispense->Incubate Sample Sample at time points (0, 2, 4, 24h...) Incubate->Sample Dilute Serial dilutions Sample->Dilute Plate Plate on 7H11 agar Dilute->Plate Incubate_Plates Incubate plates (3-4 weeks) Plate->Incubate_Plates Count_CFU Count CFUs Incubate_Plates->Count_CFU Plot Plot log10 CFU/mL vs. Time Count_CFU->Plot

Workflow for the time-kill kinetics assay.

Mechanisms of Action: Signaling Pathways

Bedaquiline: Inhibition of ATP Synthase

Bedaquiline exerts its bactericidal effect by targeting the F1Fo-ATP synthase, a crucial enzyme for energy production in M. tuberculosis.[1] It specifically binds to the c subunit of the Fo domain, which is part of the proton channel.[1][15] This binding event physically obstructs the rotation of the c-ring, thereby halting the translocation of protons across the membrane.[2][15] The disruption of the proton motive force prevents the synthesis of ATP, leading to a depletion of the cell's energy currency and ultimately causing bacterial death.[1][15] This mechanism is highly specific to mycobacterial ATP synthase, minimizing off-target effects on the human host.[1]

Bedaquiline_Pathway cluster_membrane Mycobacterial Inner Membrane ATP_Synthase F1Fo-ATP Synthase c_subunit c subunit (proton channel) Proton_Motive_Force Proton Motive Force c_subunit->Proton_Motive_Force inhibits rotation, disrupting ATP_Synthesis ATP Synthesis c_subunit->ATP_Synthesis blocks Bedaquiline Bedaquiline Bedaquiline->c_subunit binds to Proton_Motive_Force->ATP_Synthesis drives Energy_Depletion Energy Depletion ATP_Synthesis->Energy_Depletion leads to Bacterial_Death Bacterial Death Energy_Depletion->Bacterial_Death causes

Mechanism of action of Bedaquiline.
This compound: Inhibition of Mycolic Acid Synthesis

This compound is a prodrug that requires activation within the mycobacterial cell.[5] This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme linked to the F420 coenzyme pathway.[4][5] Once activated, this compound generates reactive nitrogen species, including nitric oxide.[3][4] These reactive intermediates are believed to inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[3][4] The disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial lysis and death.[4]

Delamanid_Pathway cluster_cell Mycobacterium tuberculosis Cell Delamanid_prodrug This compound (Prodrug) Ddn Ddn Nitroreductase (F420-dependent) Delamanid_prodrug->Ddn activated by Activated_this compound Activated this compound (Reactive Nitrogen Species) Ddn->Activated_this compound generates Mycolic_Acid_Synth Mycolic Acid Synthesis (methoxy- & keto-) Activated_this compound->Mycolic_Acid_Synth inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall essential for Bacterial_Lysis Bacterial Lysis & Death Cell_Wall->Bacterial_Lysis disruption leads to

Mechanism of action of this compound.

Conclusion

This compound and Bedaquiline are invaluable additions to the therapeutic arsenal against MDR-TB. While both have demonstrated significant efficacy, they possess distinct profiles. Bedaquiline shows broad in-vitro activity and is associated with a risk of hepatotoxicity. This compound's in-vitro spectrum appears more limited, and it carries a risk of QT interval prolongation. The choice between these agents, or their potential combination, will depend on the specific resistance pattern of the infecting strain, the patient's clinical condition, and careful monitoring for adverse events. Further head-to-head clinical trials are warranted to provide more definitive comparative data and to optimize their use in clinical practice. This guide provides a foundational understanding for researchers and drug development professionals working to combat the global threat of multidrug-resistant tuberculosis.

References

A Comparative Guide to the Efficacy of Delamanid-Containing Regimens in the Treatment of Extensively Drug-Resistant Tuberculosis (XDR-TB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extensively drug-resistant tuberculosis (XDR-TB), defined as tuberculosis resistant to at least isoniazid, rifampicin, any fluoroquinolone, and at least one of three second-line injectable drugs, presents a formidable challenge to global public health. The limited treatment options and poor outcomes associated with XDR-TB necessitate the development and validation of novel therapeutic agents. Delamanid, a nitro-dihydro-imidazooxazole derivative, has emerged as a promising component of treatment regimens for multidrug-resistant (MDR) and XDR-TB. This guide provides an objective comparison of the efficacy of this compound-containing regimens against alternative therapies, supported by experimental data and detailed methodologies.

Mechanism of Action of this compound

This compound is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Rv3547) within Mycobacterium tuberculosis.[1] Once activated, this compound inhibits the synthesis of essential mycolic acids, specifically methoxy-mycolic and keto-mycolic acids, which are critical components of the mycobacterial cell wall.[1][2][3][4] This disruption of the cell wall's integrity ultimately leads to bacterial cell death.[3] This unique mechanism of action makes it effective against strains resistant to other anti-TB drugs.[3]

G cluster_0 Mycobacterium tuberculosis Cell Prodrug This compound (Prodrug) Enzyme Deazaflavin-dependent nitroreductase (Rv3547) Prodrug->Enzyme enters & is activated by ActiveMetabolite Activated this compound Metabolite Enzyme->ActiveMetabolite MycolicAcid Mycolic Acid Synthesis (methoxy- & keto-mycolic acids) ActiveMetabolite->MycolicAcid inhibits CellWall Cell Wall Integrity MycolicAcid->CellWall is essential for BacterialDeath Bacterial Cell Death CellWall->BacterialDeath disruption leads to G cluster_arms Treatment Phase (e.g., 6 Months) Start Patient Screening (Pulmonary XDR-TB Diagnosis) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Inclusion->Start Not Eligible Randomization Randomization Inclusion->Randomization Eligible ArmA Arm A: This compound + Optimized Background Regimen (OBR) Randomization->ArmA ArmB Arm B: Placebo + OBR Randomization->ArmB Monitoring Monitoring - Weekly Sputum Cultures - Safety Assessments (e.g., ECG for QTc) ArmA->Monitoring ArmB->Monitoring Endpoint Primary Endpoint Assessment - Sputum Culture Conversion (SCC) - Favorable vs. Unfavorable Outcomes - Mortality Monitoring->Endpoint

References

A Comparative Guide to the Intracellular Activity of Delamanid and Other Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) underscores the urgent need for novel therapeutic agents that can effectively eliminate Mycobacterium tuberculosis (Mtb) from its intracellular niche within host macrophages. This guide provides a comparative analysis of the intracellular activity of Delamanid, a newer anti-TB agent, against other key drugs, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Different Strategies

The efficacy of an anti-TB drug is intrinsically linked to its mechanism of action, especially its ability to function within the challenging intracellular environment of a macrophage. This compound, along with its nitroimidazole-class counterpart Pretomanid, employs a prodrug strategy, while other agents like Bedaquiline target the bacterium's energy metabolism or, in a unique twist, modulate the host cell's own defense mechanisms.

This compound is a dihydro-nitroimidazooxazole derivative that requires activation within the mycobacterium.[1] This activation is facilitated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme encoded by the ddn gene (Rv3547).[1][2] The process generates reactive nitrogen species, including nitric oxide, which inhibit the synthesis of essential mycolic acids (methoxy- and keto-mycolic acid), leading to the disruption of the bacterial cell wall.[2][3]

Delamanid_MoA cluster_macrophage Macrophage cluster_mtb M. tuberculosis DLM_prodrug This compound (Prodrug) Ddn Ddn Nitroreductase (F420-dependent) DLM_prodrug->Ddn Activation Active_Metabolite Reactive Nitrogen Intermediate Ddn->Active_Metabolite Mycolic_Acid Mycolic Acid Synthesis Active_Metabolite->Mycolic_Acid Inhibits Active_Metabolite->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Mycolic_Acid->Cell_Wall DLM_ext This compound (extracellular) DLM_ext->DLM_prodrug Enters Cell

Caption: Mechanism of Action for this compound.

In contrast, Bedaquiline, a diarylquinoline, directly targets the F1F0 ATP synthase of Mtb, disrupting the bacterium's primary energy source.[4] Intriguingly, studies have shown that Bedaquiline also acts as a host-directed therapy. It can reprogram macrophages to become more potent bactericidal phagocytes by enhancing lysosome-phagosome fusion and inducing autophagy, leading to enhanced killing of intracellular bacteria.[5][6] This dual action—directly killing the bacteria and boosting the host's immune response—makes it a powerful therapeutic agent.

Bedaquiline_MoA cluster_macrophage Macrophage cluster_mtb M. tuberculosis TFEB TFEB Activation Lysosome Lysosomal Biogenesis & Phagosome Fusion TFEB->Lysosome Autophagy Autophagy TFEB->Autophagy Killing Enhanced Bacterial Killing Lysosome->Killing Autophagy->Killing ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production BDQ Bedaquiline BDQ->TFEB Induces (Host-Directed) BDQ->ATP_Synthase Inhibits

Caption: Dual Mechanism of Action for Bedaquiline.

Quantitative Comparison of Intracellular Activity

The ability of a drug to penetrate macrophages and exert its bactericidal or bacteriostatic effect is critical for treatment success. This is often quantified by determining the minimum inhibitory concentration (MIC) required to inhibit 90% of bacterial growth within the host cell (intracellular MIC90).

Table 1: Intracellular vs. Extracellular MIC90 of Anti-TB Drugs

DrugIntracellular MIC90 (µM)Extracellular (In Vitro) MIC90 (µM)Cell Line / Mtb StrainReference(s)
This compound ~0.01 - 0.04 (estimated from µg/ml)0.01 - 0.04Human Macrophages / Mtb[3]
Rifampin 0.02 - 0.060.03THP-1 / Mtb H37Rv[7]
Isoniazid 0.43 - 0.620.16THP-1 / Mtb H37Rv, Erdman[7]
Moxifloxacin 0.45 - 0.620.07THP-1 / Mtb H37Rv, Erdman[7]
Bedaquiline High intracellular accumulation~0.12 - 0.25THP-1 / Mtb[3][8]
Pretomanid Higher than this compound0.03 - 0.20Various[9][10]
Linezolid 1.85 - 2.140.7THP-1 / Mtb H37Rv, Erdman[7]
Ethambutol 14.63 - 16.674.6THP-1 / Mtb H37Rv, Erdman[7]
Pyrazinamide >50 (Inactive)InactiveTHP-1 / Mtb H37Rv, Erdman[7]

Note: Direct comparative studies for this compound's intracellular MIC in the same format as other drugs in this table are limited. Values are estimated based on reported potent activity at low concentrations. Pyrazinamide's inactivity in this model is expected, as it requires an acidic environment to be effective against non-replicating bacteria.

Table 2: Comparative Intracellular Efficacy and Accumulation

DrugKey Intracellular FindingConcentration / TimeReference(s)
This compound Dose-dependent activity; similar killing efficiency to Rifampin. Strong, time and concentration-dependent bactericidal activity.0.1 µg/ml at 4h. CFU reduction observed from 4-48h.[3][11]
Rifampin Often used as a comparator. Requires higher concentrations for intracellular activity compared to extracellular.3 µg/ml (for similar effect as 0.1 µg/ml this compound).[3][12]
Isoniazid Reduced susceptibility for intracellular Mtb compared to extracellular bacteria.N/A[13][14]
Pretomanid Intracellular potency appears inferior to this compound and Rifampin.N/A[15][16]
Bedaquiline Strong, time and concentration-dependent bactericidal activity against intracellular MDR-Mtb. High intracellular accumulation.Log CFU reduction observed over 8 weeks in mice.[17]
Moxifloxacin High intracellular accumulation but reduced potency compared to extracellular activity.N/A[8][12]
Linezolid Good intracellular activity, but lower accumulation than Bedaquiline or Moxifloxacin.MIC90 of <2.5 µM.[8][18]

Experimental Protocols

The standard method for assessing the intracellular activity of anti-TB compounds involves an in vitro macrophage infection model. The following is a generalized protocol based on common practices described in the literature.[18][19][20][21]

1. Cell Culture and Differentiation:

  • Cell Line: Human monocytic cell lines, such as THP-1, are commonly used.

  • Culture: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.

  • Differentiation: To induce a macrophage-like phenotype, THP-1 monocytes are seeded in 96-well or 24-well plates and treated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 40-100 ng/mL for 24-48 hours. This causes the cells to become adherent and differentiate.

2. Bacterial Culture and Opsonization:

  • Strain: Mycobacterium tuberculosis (e.g., H37Rv) is grown to mid-log phase in 7H9 broth supplemented with OADC and Tween 80.

  • Preparation: Before infection, bacterial clumps are dispersed by passing the culture through a syringe.

  • Opsonization: Bacteria are opsonized by incubation in RPMI medium containing 10% human serum for 30 minutes at 37°C to facilitate phagocytosis.

3. Macrophage Infection:

  • Differentiated macrophages are washed to remove PMA.

  • Opsonized Mtb are added to the macrophage monolayer at a specific multiplicity of infection (MOI), typically ranging from 1:1 to 10:1 (bacteria:macrophage).

  • The co-culture is incubated for 3-4 hours at 37°C to allow for phagocytosis.

  • Extracellular bacteria are removed by washing the wells multiple times with fresh medium or by a short incubation with an antibiotic like gentamicin, which does not penetrate eukaryotic cells.

4. Drug Treatment and Incubation:

  • The anti-TB agents, diluted to desired concentrations in fresh cell culture medium, are added to the infected macrophages.

  • Plates are incubated for a period ranging from 48 hours to 7 days at 37°C.

5. Quantification of Intracellular Bacteria:

  • At the end of the incubation period, the medium is removed, and macrophages are lysed using a gentle detergent (e.g., 0.1-0.5% Tween 20 or Triton X-100) to release the intracellular bacteria.

  • The cell lysate is serially diluted and plated on 7H10 or 7H11 agar plates.

  • Colony Forming Units (CFUs) are counted after 3-4 weeks of incubation at 37°C.

  • The activity of the drug is determined by comparing the CFU counts from treated wells to untreated control wells, often expressed as a log10 reduction in CFU.

Intracellular_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture THP-1 Monocytes A2 Differentiate with PMA (24-48h) A1->A2 C Infect Macrophages with Mtb (MOI 1:1 to 10:1) (3-4h) A2->C B1 Culture M. tuberculosis (mid-log phase) B2 Opsonize Mtb with Human Serum B1->B2 B2->C D Wash to Remove Extracellular Mtb C->D E Add Anti-TB Drug (Various Concentrations) D->E F Incubate (2-7 days) E->F G Lyse Macrophages F->G H Plate Lysate on 7H11 Agar G->H I Incubate Plates (3-4 weeks) H->I J Count Colony Forming Units (CFU) I->J

Caption: Generalized workflow for an intracellular anti-TB drug activity assay.

Conclusion

This compound demonstrates potent intracellular activity against Mycobacterium tuberculosis, with an efficacy that is comparable or superior to some established first- and second-line agents.[3][11] Its mechanism of action, requiring metabolic activation within the bacterium, is distinct from many other anti-TB drugs and provides an advantage against strains resistant to other agents. While direct, side-by-side quantitative comparisons of intracellular MICs are not always available, the existing data show that this compound and Bedaquiline are highly effective at targeting intracellular Mtb. Bedaquiline's unique host-directed activity further enhances its profile. In contrast, foundational drugs like isoniazid and rifampicin show a notable drop in efficacy in the intracellular environment compared to in vitro conditions.[7][13] This highlights the critical importance of evaluating new drug candidates in physiologically relevant intracellular models to better predict their clinical potential in treating tuberculosis.

References

Delamanid: Bridging the Gap Between Laboratory Susceptibility and Clinical Efficacy in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) has underscored the urgent need for novel therapeutics. Delamanid, a nitro-dihydro-imidazooxazole derivative, has emerged as a critical component in the treatment of MDR-TB. This guide provides a comprehensive comparison of its in vitro activity against Mycobacterium tuberculosis and its in vivo efficacy, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their understanding and evaluation of this important antimicrobial agent.

In Vitro Susceptibility of Mycobacterium tuberculosis to this compound

This compound exhibits potent in vitro activity against a wide range of M. tuberculosis isolates, including those resistant to first- and second-line drugs.[1] The primary metric for in vitro susceptibility is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Susceptibility of M. tuberculosis to this compound (MIC Data)
M. tuberculosis Strain TypeMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Drug-Susceptible & Drug-Resistant0.001 - 0.050.0040.012[2]
Drug-Susceptible & MDR0.006 - 0.024Not ReportedNot Reported[3][4]
Drug-Susceptible (liquid media)0.0005 - 0.03Not ReportedNot Reported[5][6]
Drug-Resistant (liquid media)>16.0 (for resistant strains)Not ReportedNot Reported[5][6]

Note: MIC values can vary based on the methodology used (e.g., agar proportion, broth microdilution). The agar proportion method is considered the reference standard.[7]

In Vivo Efficacy of this compound

The potent in vitro activity of this compound translates to significant efficacy in both preclinical animal models and human clinical trials.

Preclinical Efficacy in Animal Models

Studies in murine and guinea pig models of tuberculosis have demonstrated the strong bactericidal activity of this compound. In a guinea pig model, this compound was effective in killing both actively growing and dormant bacilli, a crucial attribute for preventing disease relapse.[8] A this compound-based regimen in a murine model led to undetectable colony-forming units (CFU) in lung tissue after four months of treatment, suggesting its potential to shorten treatment duration.[9]

Table 2: Efficacy of this compound in Animal Models of Tuberculosis
Animal ModelThis compound DosageKey FindingsReference(s)
Guinea Pig100 mg/kg dailyStrong bactericidal activity against replicating and dormant bacilli.[8]
MouseNot specifiedUndetectable lung CFU at 4 months.[9]
Mouse2.5 mg/kg (in combination)Part of a regimen that was more effective than the standard HRZE regimen.[10]
Clinical Efficacy in Humans

Multiple clinical trials have evaluated the efficacy of this compound in patients with MDR-TB. A key measure of efficacy in these trials is the rate of sputum culture conversion (SCC), which is a strong predictor of successful treatment outcomes.

Table 3: Clinical Efficacy of this compound in Patients with MDR-TB
Trial/StudyThis compound RegimenKey Efficacy OutcomesReference(s)
Phase 2b (Trial 204)100 mg or 200 mg twice daily for 2 months + OBRIncreased SCC by ~50% (liquid media) and >60% (solid media) compared to placebo.[1]
Observational Study (24 months follow-up)≥6 months of this compound + OBRFavorable outcomes in 74.5% of patients; 1.0% mortality.[1]
Observational Study (24 months follow-up)≤2 months of this compound + OBR*Favorable outcomes in 55% of patients; 8.3% mortality.[1]
South Korean StudyThis compound for 24 weeks94.4% solid media and 92.9% liquid media conversion at 24 weeks.[11]
Meta-analysis (25 studies)This compound-containing regimensTreatment success rate of 80.9% in observational studies.[11]

*OBR: Optimized Background Regimen

While a phase 3 trial did not show a statistically significant reduction in time to sputum culture conversion compared to placebo, it confirmed the safety and tolerability of this compound.[12][13] Importantly, longer durations of this compound treatment (≥6 months) have been associated with substantially improved outcomes and reduced mortality.[1]

Correlating In Vitro Susceptibility with In Vivo Efficacy

A critical aspect of antimicrobial drug development is establishing a correlation between in vitro susceptibility and clinical efficacy. For this compound, a proposed critical concentration of 0.2 μg/mL has been suggested to differentiate between susceptible and resistant isolates based on MIC distributions and pharmacokinetic data.[2][14] This concentration is significant as it is generally exceeded by the peak and often the minimum plasma concentrations in patients receiving the standard 100 mg twice-daily dose, suggesting that the in vitro susceptible strains are likely to be effectively treated in vivo.[14]

Pharmacokinetic/pharmacodynamic (PK/PD) analyses have further refined this correlation. A PK/PD breakpoint of 0.016 mg/L has been proposed based on Monte Carlo simulations, indicating a high probability of treatment success at this MIC level with the standard dosing regimen.[7]

Experimental Protocols

In Vitro Susceptibility Testing: Agar Proportion Method

The agar proportion method is a widely accepted standard for determining the MIC of antitubercular drugs.

Methodology:

  • Preparation of Drug-Containing Media: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to Middlebrook 7H10 or 7H11 agar to achieve a range of final concentrations.[2]

  • Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared from a fresh culture.[2]

  • Inoculation: A defined volume of the bacterial suspension and a 1:100 dilution are inoculated onto drug-containing and drug-free control plates.[2]

  • Incubation: Plates are incubated at 37°C for 3-4 weeks.[2]

  • Reading Results: The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control.[2]

In Vivo Efficacy Testing: Murine Model of Chronic Tuberculosis

Animal models are crucial for evaluating the in vivo efficacy of new drug candidates.

Methodology:

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis.[9]

  • Treatment Initiation: Treatment with this compound-containing regimens is typically initiated several weeks post-infection to allow for the establishment of a chronic infection.[9]

  • Drug Administration: this compound is administered orally at specified doses and frequencies.[10]

  • Efficacy Assessment: At various time points, cohorts of mice are euthanized, and their lungs and spleens are homogenized to determine the bacterial load by counting colony-forming units (CFUs).[9][10]

  • Relapse Assessment: A subset of mice may be held for a period after treatment cessation to assess for disease relapse.[10]

Visualizing the Path from Lab to Clinic

The following diagrams illustrate the key workflows in evaluating this compound's efficacy.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis drug_prep Prepare this compound Stock Solution media_prep Prepare Drug-Containing Agar Plates drug_prep->media_prep inoculation Inoculate Plates media_prep->inoculation inoculum_prep Prepare M. tuberculosis Inoculum inoculum_prep->inoculation incubation Incubate at 37°C inoculation->incubation read_results Read Colony Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for In Vitro MIC Determination.

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase infection Aerosol Infection of Mice chronic_dev Establishment of Chronic Infection infection->chronic_dev treatment Administer this compound Regimen chronic_dev->treatment euthanasia Euthanize Cohorts treatment->euthanasia relapse_study Assess for Relapse (Post-Treatment) treatment->relapse_study organ_harvest Harvest Lungs & Spleens euthanasia->organ_harvest cfu_count Determine Bacterial Load (CFU) organ_harvest->cfu_count

Caption: Workflow for In Vivo Efficacy in a Murine Model.

Correlation_Logic in_vitro In Vitro Susceptibility (MIC) pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) in_vitro->pk_pd informs breakpoint Establish Susceptibility Breakpoint in_vitro->breakpoint in_vivo In Vivo Efficacy (Clinical Outcome) pk_pd->in_vivo predicts pk_pd->breakpoint breakpoint->in_vivo guides treatment

Caption: Correlating In Vitro and In Vivo Data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.